molecular formula C7H11NO2 B1292780 4-(Hydroxymethyl)oxane-4-carbonitrile CAS No. 1010836-56-2

4-(Hydroxymethyl)oxane-4-carbonitrile

Cat. No.: B1292780
CAS No.: 1010836-56-2
M. Wt: 141.17 g/mol
InChI Key: AZJLUZLWQDMMOG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxane-4-carbonitrile is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(hydroxymethyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJLUZLWQDMMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(hydroxymethyl)oxane-4-carbonitrile, also known as tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and a nitrile group on a tetrahydropyran (B127337) ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, available experimental data, and predicted characteristics to support its use in research and development.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile[1][2][3][4]
CAS Number 1010836-56-2[1][2][3][4][5][6]
Molecular Formula C₇H₁₁NO₂[1][2][3][5]
Molecular Weight 141.17 g/mol [2][5]
Appearance Colorless to light yellow oil or solid[5]
Purity 95% - 99.91% (by GC)[1][5]
Predicted Boiling Point 289.8±25.0 °C (at 760 mmHg)N/A
Predicted Density 1.18±0.1 g/cm³N/A
Predicted Flash Point 129.1±23.2 °CN/A
Predicted pKa 14.16±0.10N/A

Experimental Data

Detailed experimental data for this compound is not extensively available in public literature. The following sections summarize the available information and provide general experimental protocols.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on the chemistry of related compounds. A potential pathway could involve the reaction of tetrahydro-4H-pyran-4-one with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form the corresponding cyanohydrin, followed by a selective reduction of a protected carboxylic acid or ester at the 4-position.

A general workflow for a potential synthesis is outlined below:

G start Tetrahydro-4H-pyran-4-one intermediate1 4-hydroxyoxane-4-carbonitrile (Cyanohydrin Intermediate) start->intermediate1 Cyanohydrin Formation cyanide Cyanide Source (e.g., TMSCN) intermediate2 Protected Cyanohydrin intermediate1->intermediate2 Protection protection Protection of Hydroxyl Group intermediate3 Protected Carboxylic Acid intermediate2->intermediate3 Hydrolysis hydrolysis Nitrile Hydrolysis reduction Selective Reduction intermediate3->reduction final_product This compound intermediate3->final_product Reduction & Deprotection deprotection Deprotection reduction->deprotection deprotection->final_product

Caption: A potential synthetic pathway for this compound.

Solubility

Experimentally determined solubility data for this compound in various solvents is not available. However, a general qualitative solubility testing protocol can be followed to determine its solubility profile.

Experimental Protocol: Qualitative Solubility Test

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) to the test tube.

  • Observation: Vigorously shake the test tube for 10-20 seconds.

  • Assessment: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent. If it does not dissolve, it is considered insoluble. For partial solubility, further quantitative analysis would be required.

Based on its structure, which contains a polar hydroxyl group and a moderately polar nitrile group, as well as a non-polar tetrahydropyran ring, it is predicted to be soluble in polar protic and aprotic solvents and have limited solubility in non-polar solvents.

G cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Water Water Methanol Methanol Ethanol Ethanol Acetone Acetone Acetonitrile Acetonitrile Hexane Hexane Toluene Toluene compound This compound compound->Water Predicted: Soluble compound->Methanol Predicted: Soluble compound->Ethanol Predicted: Soluble compound->Acetone Predicted: Soluble compound->Acetonitrile Predicted: Soluble compound->Hexane Predicted: Insoluble compound->Toluene Predicted: Sparingly Soluble

Caption: Predicted solubility of this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

  • -CH₂-O- (ring): Multiplets in the range of 3.5-4.0 ppm.

  • -CH₂-C- (ring): Multiplets in the range of 1.5-2.0 ppm.

  • -CH₂-OH: A singlet or a multiplet (depending on solvent and concentration) around 3.5-4.5 ppm.

  • -OH: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

  • -C≡N: A quaternary carbon signal in the range of 115-125 ppm.

  • -C-CN (quaternary): A signal around 40-50 ppm.

  • -CH₂-O- (ring): Signals in the range of 60-70 ppm.

  • -CH₂-C- (ring): Signals in the range of 30-40 ppm.

  • -CH₂-OH: A signal around 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.

  • C≡N stretch: A weak to medium intensity sharp peak around 2240-2260 cm⁻¹.

  • C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

  • Molecular Ion (M⁺): A peak at m/z = 141.

  • Major Fragmentation Pathways:

    • Loss of H₂O (m/z = 123)

    • Loss of CH₂OH (m/z = 110)

    • Loss of CN (m/z = 115)

    • Cleavage of the tetrahydropyran ring.

Safety and Handling

This compound is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of drug discovery. While comprehensive experimental data is currently limited, this guide provides a summary of its known properties and predicted characteristics to aid researchers in its application. Further experimental investigation is warranted to fully elucidate its chemical and physical properties.

References

physical properties of 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)oxane-4-carbonitrile is a heterocyclic organic compound featuring a tetrahydropyran (B127337) (oxane) ring substituted with both a hydroxymethyl and a nitrile group at the 4-position. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active molecules and approved drugs, valued for its favorable pharmacokinetic properties.[1] The nitrile group is also a key functional group in medicinal chemistry, known for its ability to participate in various biological interactions and serve as a versatile synthetic handle.[2][3] This document provides a technical overview of the available physical, chemical, and safety information for this compound.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₁₁NO₂MedChemExpress
Molecular Weight 141.17 g/mol MedChemExpress
CAS Number 1010836-56-2MedChemExpress
Appearance Colorless to light yellow oilMedChemExpress[4]
Purity (by GC) 99.91%MedChemExpress[4]
Water Content (Karl Fischer) 0.13%MedChemExpress[4]
Boiling Point Data not available
Melting Point Not applicable (liquid at room temperature)
Solubility Data not available
pKa Data not available

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the protons of the hydroxymethyl group (-CH₂OH), and the methylene (B1212753) protons of the oxane ring. The chemical shifts would be influenced by the electronegative oxygen atom and the nitrile group.

  • ¹³C NMR: Resonances for the seven carbon atoms, including the quaternary carbon attached to the nitrile and hydroxymethyl groups, the carbon of the nitrile group (-C≡N), the carbon of the hydroxymethyl group (-CH₂OH), and the carbons of the oxane ring.

  • IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, likely broad), the nitrile group (C≡N stretch, typically a sharp band around 2220-2260 cm⁻¹), and C-O stretching from the ether and alcohol functionalities.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 141.17, along with fragmentation patterns characteristic of the loss of functional groups such as the hydroxymethyl or nitrile group.

Experimental Protocols

A general procedure for the synthesis of a related compound, 4-methyltetrahydro-2H-pyran-4-carbonitrile, involves the deprotonation of 4-cyanotetrahydropyran followed by reaction with an electrophile (in this case, iodomethane).[9] A similar strategy could potentially be adapted for the introduction of a hydroxymethyl group using an appropriate formaldehyde (B43269) equivalent.

General Workflow for Synthesis of Substituted Tetrahydropyrans:

G General Synthetic Approach for Substituted Tetrahydropyrans start Starting Material (e.g., Substituted Diol or Haloether) step1 Cyclization Reaction (e.g., Acid-catalyzed, Base-mediated, or Metal-catalyzed) start->step1 product Substituted Tetrahydropyran step1->product purification Purification (e.g., Chromatography, Distillation) product->purification G Conceptual Role in Drug Discovery cluster_0 Compound Properties cluster_1 Pharmacokinetic & Pharmacodynamic Effects cluster_2 Therapeutic Outcome THP Tetrahydropyran Moiety PK Improved Pharmacokinetics (Solubility, Stability) THP->PK Contributes to Nitrile Nitrile Group PD Target Binding & Biological Activity Nitrile->PD Influences PK->PD Impacts Drug Potential Therapeutic Agent PD->Drug

References

An In-depth Technical Guide to the Structural Analysis of 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-(hydroxymethyl)oxane-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the molecule's physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and characterization. The information is presented to support further research and development involving this compound.

Introduction

This compound, also known as 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, is a bifunctional molecule featuring a central oxane (tetrahydropyran) ring. The quaternary carbon at the 4-position is substituted with both a hydroxymethyl group and a nitrile group, bestowing upon it unique chemical characteristics. The presence of a polar hydroxyl group and a reactive nitrile functionality makes it an interesting building block for the synthesis of more complex molecules, including potential drug candidates and novel polymers. This guide serves as a foundational resource for researchers working with this compound.

Molecular Structure and Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are derived from its chemical structure and information available from chemical suppliers.

PropertyValueReference
Chemical Name This compoundCymitQuimica
Synonyms 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, (4-Cyanotetrahydro-2H-pyran-4-yl)methanol[1][2]
CAS Number 1010836-56-2[3]
Molecular Formula C₇H₁₁NO₂[4]
Molecular Weight 141.17 g/mol [4]
Appearance Predicted: Liquid or low-melting solid[2]
Purity Typically >95%[4]
Storage 2-8 °C[4]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Structural Analysis Data

Due to the limited availability of published experimental data for this compound, this section provides predicted spectroscopic data based on its structure and known data for similar compounds.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m4H-CH₂-O- (axial and equatorial protons of the oxane ring)
~ 3.7s2H-CH₂-OH
~ 2.5t (broad)1H-OH
~ 1.8 - 2.0m4H-CH₂-C-CH₂- (axial and equatorial protons of the oxane ring)

Note: The chemical shifts and multiplicities are estimations and may vary in an actual experimental setting.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following peaks:

Chemical Shift (δ, ppm)Assignment
~ 120-C≡N
~ 68-CH₂-OH
~ 64-CH₂-O- (oxane ring)
~ 45Quaternary Carbon (C-CN, C-CH₂OH)
~ 35-CH₂-C-CH₂- (oxane ring)

Note: These are predicted chemical shifts. Actual values can be influenced by solvent and other experimental conditions.

Predicted Mass Spectrometry

For mass spectrometry analysis using a soft ionization technique like Electrospray Ionization (ESI):

m/zIon
142.0817[M+H]⁺
164.0636[M+Na]⁺
124.0711[M-H₂O+H]⁺

Note: The exact mass values are calculated based on the molecular formula C₇H₁₁NO₂.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound based on established chemical literature for similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of a cyanohydrin precursor with a suitable electrophile or a multi-step process starting from a commercially available tetrahydropyran (B127337) derivative. A potential method is adapted from the synthesis of related cyanohydrins.

Reaction: Addition of a hydroxymethyl group to 4-cyano-tetrahydropyran.

Materials:

  • 4-cyanotetrahydropyran

  • Paraformaldehyde

  • A strong base (e.g., Sodium Hydride or LDA)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a solution of 4-cyanotetrahydropyran in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base at a low temperature (e.g., -78 °C).

  • Stir the mixture for 30 minutes to allow for the formation of the carbanion.

  • Add paraformaldehyde to the reaction mixture and allow it to slowly warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using column chromatography on silica (B1680970) gel.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data to determine chemical shifts, multiplicities, and integration.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Analyze the sample using an ESI-MS instrument to determine the mass-to-charge ratio of the molecular ion and major fragments.

Infrared (IR) Spectroscopy:

  • Analyze a neat sample (if liquid) or a KBr pellet (if solid) using an FTIR spectrometer.

  • Identify characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and C-O ether linkages.

Signaling Pathways and Logical Relationships

While specific biological signaling pathways for this compound are not yet established, its structural motifs suggest potential interactions with biological targets. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can participate in various chemical reactions. The oxane ring provides a stable, non-aromatic scaffold.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-cyanotetrahydropyran 4-cyanotetrahydropyran Deprotonation Deprotonation 4-cyanotetrahydropyran->Deprotonation Paraformaldehyde Paraformaldehyde Hydroxymethylation Hydroxymethylation Paraformaldehyde->Hydroxymethylation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Anhydrous THF Anhydrous THF Anhydrous THF->Deprotonation Deprotonation->Hydroxymethylation Quenching Quenching Hydroxymethylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Chromatography) Purification (Chromatography) Drying->Purification (Chromatography) This compound This compound Purification (Chromatography)->this compound

Caption: Proposed workflow for the synthesis of the target molecule.

Conclusion

This technical guide provides a detailed overview of the structural analysis of this compound. While experimental data for this specific molecule is scarce, this document consolidates available information and provides predicted data and robust experimental protocols to facilitate further research. The unique combination of functional groups on a stable oxane scaffold makes this compound a promising candidate for applications in drug discovery and materials science. It is hoped that this guide will serve as a valuable resource for scientists and researchers in their future work with this intriguing molecule.

References

Spectroscopic Profile of 4-(hydroxymethyl)oxane-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-(hydroxymethyl)oxane-4-carbonitrile. Due to the limited availability of public experimental data, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, based on established principles and data from analogous structures. This guide also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic values for similar functional groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.7 - 3.9m4H-O-CH₂ - (axial and equatorial protons of the oxane ring at C2 and C6)
~ 3.6s2H-CH₂ -OH
~ 2.5 - 3.5 (broad)s1H-OH
~ 1.7 - 1.9m4H-CH₂ -C-CH₂ - (axial and equatorial protons of the oxane ring at C3 and C5)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 120-C N (Nitrile)
~ 65 - 70-O-C H₂- (Oxane ring carbons C2 and C6)
~ 65-C H₂-OH
~ 50C -CN (Quaternary carbon at C4)
~ 30 - 35-C H₂-C-C H₂- (Oxane ring carbons C3 and C5)
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3500 - 3200Strong, BroadO-H stretch (alcohol)[1][2][3]
2950 - 2850Medium to StrongC-H stretch (aliphatic)
2260 - 2240Medium, SharpC≡N stretch (nitrile)[4][5]
1260 - 1000StrongC-O stretch (ether and alcohol)[2][3][6]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and should be free from interfering signals in the regions of interest.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

  • Grind the mixture to a fine powder.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film - for liquids):

  • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Place the prepared sample (ATR, KBr pellet, or thin film) in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Spectroscopic_Data_Interpretation Workflow for Spectroscopic Analysis of this compound cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_Structure Structural Elucidation HNMR ¹H NMR Spectrum Integration Integration HNMR->Integration Multiplicity Multiplicity (Splitting Pattern) HNMR->Multiplicity Chemical_Shifts_H Chemical Shifts (ppm) HNMR->Chemical_Shifts_H CNMR ¹³C NMR Spectrum Chemical_Shifts_C Chemical Shifts (ppm) CNMR->Chemical_Shifts_C Proposed_Structure Proposed Structure: This compound Integration->Proposed_Structure Proton Count Multiplicity->Proposed_Structure Neighboring Protons Chemical_Shifts_H->Proposed_Structure Proton Environment Chemical_Shifts_C->Proposed_Structure Carbon Environment IR_Spectrum IR Spectrum Functional_Groups Functional Group Identification IR_Spectrum->Functional_Groups OH_stretch O-H Stretch (Alcohol) Functional_Groups->OH_stretch CN_stretch C≡N Stretch (Nitrile) Functional_Groups->CN_stretch CO_stretch C-O Stretch (Ether/Alcohol) Functional_Groups->CO_stretch OH_stretch->Proposed_Structure -OH group present CN_stretch->Proposed_Structure -CN group present CO_stretch->Proposed_Structure Ether/Alcohol present Final_Confirmation Final Structure Confirmation Proposed_Structure->Final_Confirmation Consistent?

Caption: Logical workflow for the structural elucidation of this compound using NMR and IR spectroscopy.

References

In-Depth Technical Guide to 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1010836-56-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS No. 1010836-56-2). This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Data

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic organic compound. Its structural and chemical data are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 1010836-56-2[1][2][3]
Molecular Formula C₇H₁₁NO₂[1][3]
Molecular Weight 141.17 g/mol [1][3]
IUPAC Name 4-(hydroxymethyl)oxane-4-carbonitrile[1]
Synonyms Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile[1]
Appearance Colorless to light yellow oil[3]
Purity (GC) 99.91%[3]
Water Content (KF) 0.13%[3]
Storage Conditions Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[3]

Potential Biological Activities and Signaling Pathways

While specific experimental data for CAS 1010836-56-2 is limited in publicly available literature, its structural motifs, particularly the tetrahydropyran (B127337) ring, are present in various biologically active molecules. The potential therapeutic applications of this compound are extrapolated from studies on analogous structures.

Potential as a Positive Allosteric Modulator (PAM) of the M1 Muscarinic Acetylcholine (B1216132) Receptor

The tetrahydropyran scaffold is found in compounds being investigated as modulators of muscarinic acetylcholine receptors. Specifically, positive allosteric modulators (PAMs) of the M1 receptor are of significant interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.

Hypothesized Signaling Pathway:

Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a PAM, 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile would not directly activate the M1 receptor but would enhance the binding and/or efficacy of the endogenous ligand, acetylcholine, thereby potentiating this downstream signaling.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca2_release->Cellular_Response PKC->Cellular_Response ACh Acetylcholine (ACh) ACh->M1R Binds PAM CAS 1010836-56-2 (PAM) PAM->M1R Enhances ACh Binding

Hypothesized M1 Receptor Signaling Pathway.

Potential Antimicrobial Activity

Pyran derivatives have been reported to exhibit antimicrobial properties. The mechanism of action can vary but often involves the disruption of essential bacterial processes.

Hypothesized Antimicrobial Workflow:

The evaluation of the antimicrobial potential of a compound like 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile would typically follow a standardized experimental workflow. This involves initial screening to determine the minimum inhibitory concentration (MIC) against various bacterial strains, followed by further assays to elucidate the mechanism of action, such as assessing the inhibition of essential enzymes or cell wall synthesis.

Antimicrobial_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies MIC_Assay MIC Determination (Broth Microdilution) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC_Assay->Enzyme_Inhibition Cell_Wall Cell Wall Synthesis Inhibition MIC_Assay->Cell_Wall Membrane_Permeability Membrane Permeability Assay MIC_Assay->Membrane_Permeability Disk_Diffusion Disk Diffusion Assay Result Determination of Antimicrobial Efficacy Enzyme_Inhibition->Result Cell_Wall->Result Membrane_Permeability->Result Compound CAS 1010836-56-2 Compound->MIC_Assay Compound->Disk_Diffusion Bacterial_Strains Bacterial Strains (Gram-positive & Gram-negative) Bacterial_Strains->MIC_Assay Bacterial_Strains->Disk_Diffusion Synthesis_Workflow Start Starting Material (e.g., Tetrahydropyran derivative) Step1 Cyanation Reaction Start->Step1 Intermediate 4-Cyanotetrahydropyran Intermediate Step1->Intermediate Step2 Hydroxymethylation Intermediate->Step2 Product CAS 1010836-56-2 Step2->Product Purification Purification (e.g., Chromatography) Product->Purification

References

chemical structure of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document consolidates known properties from chemical suppliers and proposes a putative synthetic pathway based on established methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar tetrahydropyran (B127337) derivatives.

Chemical Structure and Properties

Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is a bifunctional molecule featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a nitrile group at the C4 position. This unique arrangement of functional groups makes it an interesting scaffold for further chemical modifications.

Structure:

Table 1: Chemical and Physical Properties

PropertyValueCitations
IUPAC Name tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile[1]
Synonyms (4-Cyanotetrahydro-2H-pyran-4-yl)methanol[1]
CAS Number 1010836-56-2[1][2][3][4][5]
Molecular Formula C₇H₁₁NO₂[1][3][4][5]
Molecular Weight 141.17 g/mol [1][2][3][5]
SMILES N#CC1(CO)CCOCC1[1]
Purity Typically ≥95% (commercial sources)[2]
Storage 2-8 °C[1][2]

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is not explicitly available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related compounds, such as 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. The proposed pathway involves the formation of a dinitrile intermediate followed by selective reduction.

Logical Workflow for Proposed Synthesis:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Conversion to Hydroxymethyl A Malononitrile (B47326) C Base (e.g., DBU) in DMF A->C B 1-bromo-2-(2-bromoethoxy)ethane B->C D dihydro-2H-pyran-4,4(3H)-dicarbonitrile C->D Heat E dihydro-2H-pyran-4,4(3H)-dicarbonitrile F Reducing Agent (e.g., LiBH4) E->F G tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile F->G H tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile I Diazotization (e.g., NaNO2, H2SO4) H->I J Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile I->J

Caption: Proposed synthetic workflow for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile

This step is adapted from the synthesis of a similar intermediate.

  • To a solution of malononitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).

  • Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq), to the mixture.

  • Heat the reaction mixture to approximately 85°C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield dihydro-2H-pyran-4,4(3H)-dicarbonitrile.

Step 2: Selective Reduction to tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile

This step involves the selective reduction of one of the two nitrile groups.

  • Dissolve dihydro-2H-pyran-4,4(3H)-dicarbonitrile (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add a selective reducing agent, such as lithium borohydride (B1222165) (LiBH₄), portion-wise. The choice of reducing agent is critical to favor the reduction of one nitrile group over the other.

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.

  • Quench the reaction carefully with water or a dilute acid at 0°C.

  • Perform an aqueous workup and extract the product.

  • Purify the crude product to obtain tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile.

Step 3: Conversion of the Amino Group to a Hydroxymethyl Group

This can be achieved via a diazotization reaction.

  • Dissolve tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid) at 0°C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) in water, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for a specified time, allowing the diazonium salt to form and subsequently decompose to the alcohol.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product, tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, likely through column chromatography.

Potential Biological and Medicinal Chemistry Applications

While no specific biological activities have been reported for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, its structural motifs are present in various biologically active molecules. The tetrahydropyran ring is a common feature in numerous natural products and pharmaceuticals. The nitrile group can act as a precursor for other functional groups such as amines, carboxylic acids, and amides, or it can participate in cycloaddition reactions. The primary alcohol provides a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Given these features, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of diverse substituents, making it suitable for the generation of compound libraries for screening in various biological assays.

Data Presentation

As of the date of this document, quantitative experimental data, including spectroscopic analyses (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, boiling point, solubility), for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile are not available in the public domain. Researchers synthesizing this compound are encouraged to perform full characterization and publish their findings to contribute to the collective knowledge base.

Conclusion

Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. This guide provides the currently available information on its properties and outlines a plausible, though unconfirmed, synthetic pathway. Further research is warranted to fully characterize this compound and explore its utility in the development of novel molecules with potential therapeutic applications.

References

The Pharmacological Potential of Oxazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] Structurally, oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom.[1] The arrangement of these heteroatoms and the degree of saturation give rise to various isomers, including 1,2-, 1,3-, and 1,4-oxazines, with 1,3-oxazines being a particularly explored scaffold.[1][3] This structural versatility is a cornerstone of their broad pharmacological profile, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][4][5] The adaptability of the oxazine core allows for the synthesis of a vast array of derivatives, establishing it as a privileged structure in the landscape of drug discovery and development.[1][3] This guide provides a comprehensive overview of the principal biological activities of oxazine derivatives, substantiated by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Oxazine derivatives have emerged as promising candidates for anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][5] Their mechanisms of action are multifaceted and include inducing apoptosis, inhibiting crucial signaling pathways, and disrupting the cell cycle.[1][6]

A series of novel oxazinonaphthalene-3-one analogs were designed and synthesized as tubulin inhibitors. Most of these compounds exhibited significant to moderate cytotoxic activity against four human cancer cell lines: A2780 (human ovarian carcinoma), A2780/RCIS (cisplatin-resistant human ovarian carcinoma), MCF-7 (human breast cancer cells), and MCF-7/MX (mitoxantrone-resistant human breast cancer cells).[6] Notably, compounds possessing a trimethoxy phenyl group showed the most potent antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM.[6]

Another study investigated benzo[a]phenoxazine derivatives, which were found to be selective for cancer cells, specifically the RKO colorectal cancer cell line and the MCF7 breast cancer cell line.[7] These compounds were observed to reduce cell proliferation, survival, and migration. Their mechanism involves accumulation in the lysosome and induction of cell death accompanied by lysosomal membrane permeabilization (LMP), leading to an increase in intracellular pH and reactive oxygen species (ROS) accumulation.[7]

Tricyclic oxazine and oxazepine fused quinazolines have also been synthesized and evaluated for their in vitro antitumor effects. Compared to existing drugs like erlotinib (B232) and gefitinib, some of these compounds demonstrated more potent antitumor activities against N87, A431, H1975, BT474, and Calu-3 cell lines.[8] Several of these derivatives were also effective at counteracting EGF-induced phosphorylation of EGFR in cells and potently inhibited the in vitro kinase activity of EGFR and HER2.[8]

Compound ClassCancer Cell Line(s)IC50 (µM)Reference
Oxazinonaphthalene-3-one analogsA2780, A2780/RCIS, MCF-7, MCF-7/MX4.47 - 52.8[6]
Oxazine substituted 9-anilinoacridinesDalton's Lymphoma Ascites (DLA)0.125 - 0.352 (CTC50)[9]
Ferrocene-containing oxazineMCF-7 (human breast)192.04[10]
Benzo[a]phenoxazine derivativesRKO (colorectal), MCF-7 (breast)-[7]
Tricyclic oxazine fused quinazolinesN87, A431, H1975, BT474, Calu-3-[8]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][10]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 20,000 cells per well) in a suitable culture medium like DMEM high glucose.[10]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the oxazine derivatives (e.g., 12.5, 25, 50, 100, and 200 µg/ml) dissolved in a solvent like DMSO. A control group is treated with the solvent alone.[10]

  • Further Incubation: The plates are incubated for another 24 hours under the same conditions.[10]

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3 hours.[10]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Treat with Oxazine Derivatives incubation1->compound_treatment incubation2 Incubate 24h compound_treatment->incubation2 mtt_addition Add MTT Solution (0.5 mg/mL) incubation2->mtt_addition incubation3 Incubate 3h mtt_addition->incubation3 formazan_solubilization Solubilize Formazan (DMSO) incubation3->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT Assay.

Antimicrobial Activity

Oxazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][2] Their potential to combat various pathogens makes them promising candidates for the development of new antimicrobial agents, especially in light of increasing antibiotic resistance.[2]

Antibacterial Activity

Numerous studies have reported the antibacterial potential of oxazine derivatives against both Gram-positive and Gram-negative bacteria.[11][12][13] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.[1]

For instance, a series of dihydro-1,3-oxazine derivatives condensed with aromatic rings showed marked activity against various strains of Mycobacterium tuberculosis at concentrations below 2 µg/ml.[12][13] These compounds also demonstrated significant activity against Escherichia coli, Clostridium pneumoniae, and Salmonella typhi.[12] In another study, novel 1,3-oxazine derivatives showed strong activity against both Staphylococcus aureus and E. coli.[11]

Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis< 2[12][13]
Oxazine and Thiazine derivativesS. aureus, E. coli62.5[14]
Antifungal Activity

Oxazine derivatives have also demonstrated notable antifungal activity against a range of fungal pathogens.[15][16]

A series of oxazinyl flavonoids were synthesized and tested for their antifungal activities against six kinds of plant pathogenic fungi, showing broad-spectrum fungicidal activities.[17][18] One compound exhibited antifungal activity of up to 91% against Physalospora piricola.[17][18] Another study on coumarin[8,7-e][11][12]oxazine derivatives found that some compounds exhibited good antifungal activity against Botrytis cinerea, Colletotrichum capsici, Alternaria solani, Gibberella zeae, Rhizoctonia solani, and Alternaria mali, with one compound having an EC50 value as low as 2.1 nM against Botrytis cinerea.[15]

Compound ClassFungal Strain(s)ActivityReference
Oxazinyl flavonoidsPhysalospora piricola91% inhibition[17][18]
Coumarin[8,7-e][11][12]oxazine derivativesBotrytis cinereaEC50 = 2.1 nM[15]
Oxazine and Thiazine derivativesC. albicansMIC = 500 µg/mL[14]
Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][14]

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The oxazine derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[3]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a specific duration suitable for the growth of the microorganism.[3]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density using a microplate reader.[3]

Broth_Dilution_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Oxazine Derivative prepare_inoculum->serial_dilution inoculation Inoculate Microtiter Plate Wells serial_dilution->inoculation incubation Incubate Plate inoculation->incubation determine_mic Determine MIC (Lowest Inhibitory Conc.) incubation->determine_mic end End determine_mic->end Anti_Inflammatory_Signaling stimuli Inflammatory Stimuli membrane Cell Membrane phospholipase Phospholipase A2 arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox LOX arachidonic_acid->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation oxazine Oxazine Derivative oxazine->cox Inhibition oxazine->lox Inhibition

References

Methodological & Application

Application Notes and Protocols for 4-(Hydroxymethyl)oxane-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)oxane-4-carbonitrile, a substituted tetrahydropyran (B127337) (THP), represents a valuable building block in medicinal chemistry. The oxane (or THP) ring is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their physicochemical properties, such as solubility and metabolic stability. The strategic placement of hydroxymethyl and nitrile functionalities at the 4-position offers versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of the potential applications of this scaffold, supported by data on related THP derivatives, and detailed protocols for relevant biological assays.

Core Scaffold: The Tetrahydropyran Ring

The tetrahydropyran ring is a bioisostere of cyclohexane, but the inclusion of an oxygen atom can offer an additional hydrogen bond acceptor site, potentially improving target engagement. Compared to its carbocyclic counterpart, the THP moiety generally imparts lower lipophilicity, which can lead to improved pharmacokinetic profiles, including better absorption and distribution.

Applications in Drug Discovery

While specific data for this compound is not extensively available in the public domain, the broader class of 4-substituted tetrahydropyran derivatives has shown significant promise in various therapeutic areas. The functional groups of this compound suggest its potential utility in developing inhibitors for various enzyme classes, such as kinases, where the hydroxymethyl group can engage in hydrogen bonding with the protein backbone and the nitrile group can act as a polar contact or be further elaborated.

Case Study: Tetrahydropyran Derivatives as ALK5 Inhibitors

A notable example of the successful application of the tetrahydropyran scaffold is in the development of Transforming Growth Factor-β Receptor I (ALK5) inhibitors. The following data for a series of 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives highlights the importance of substitutions on the THP-containing scaffold in modulating biological activity.

Table 1: Structure-Activity Relationship of Tetrahydro-2H-pyran Derivatives as ALK5 Inhibitors [1]

Compound IDR1R2IC50 (nM) vs. ALK5 AutophosphorylationIC50 (nM) vs. NIH3T3 Cell Activity
Lead Cmpd 4-pyridylPhenyl>1000>10000
Analog 1 4-pyridyl2-fluorophenyl150800
Analog 2 4-pyridyl2,5-difluorophenyl80450
8h 4-pyridyl2-fluoro-5-(trifluoromethyl)phenyl2574.6

This table illustrates how substitutions on a phenyl ring attached to a tetrahydropyran-containing scaffold significantly impact the inhibitory potency against ALK5.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of compounds containing the this compound scaffold. Below are protocols for a kinase inhibition assay and a minimal inhibitory concentration assay, which are broadly applicable in drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for the evaluation of inhibitors against a kinase target, such as ALK5.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Kinase enzyme (e.g., ALK5)

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the stock solution to create a concentration gradient.

  • Assay Plate Setup: a. Add 1 µL of the serially diluted compound or DMSO (for control wells) to the wells of a 96-well plate.

  • Kinase Reaction: a. Prepare a solution containing the kinase enzyme and substrate in the assay buffer. b. Add 10 µL of this solution to each well. c. Prepare an ATP solution in the assay buffer. d. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Minimal Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Test compound

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: a. In a 96-well plate, add 100 µL of sterile MHB to all wells. b. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Add 10 µL of the diluted bacterial inoculum to each well.

  • Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

  • Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway Diagram

G TGFb TGF-β TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Regulates Inhibitor THP-based Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis CompoundPrep Compound Dilution AssayPrep Assay Plate Setup CompoundPrep->AssayPrep KinaseReaction Kinase Reaction AssayPrep->KinaseReaction ADP_Detection ADP Detection KinaseReaction->ADP_Detection DataAcquisition Data Acquisition ADP_Detection->DataAcquisition IC50_Calc IC50 Calculation DataAcquisition->IC50_Calc

Caption: Workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols: 4-(Hydroxymethyl)oxane-4-carbonitrile as a Versatile Building Block for Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as enhanced target specificity and better pharmacokinetics.[1] 4-(Hydroxymethyl)oxane-4-carbonitrile is a valuable and versatile building block for the synthesis of a diverse range of spirocyclic compounds. Its bifunctional nature, featuring both a primary alcohol and a nitrile group on a tetrahydropyran (B127337) ring, allows for a variety of chemical transformations to construct complex spiro-heterocyclic systems. These systems are of significant interest for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of spiro-piperidines and spiro-oxindoles, two classes of compounds with broad biological activities.

Core Advantages of this compound

  • Bifunctionality: The presence of both a hydroxymethyl and a nitrile group allows for sequential or one-pot multi-component reactions.

  • Conformational Rigidity: The oxane ring provides a degree of conformational constraint, which can be beneficial for receptor binding.

  • Chirality: The quaternary spiro-carbon atom is a stereocenter, offering opportunities for the synthesis of enantiomerically pure compounds.

  • Versatility: The functional groups can be readily modified to access a wide array of spirocyclic architectures.

Application 1: Synthesis of Spiro-Piperidine Derivatives

A key application of this compound is in the synthesis of spiro-piperidine derivatives. This can be achieved through a two-step process involving the reduction of the nitrile to a primary amine, followed by an intramolecular cyclization or a multi-component reaction.

Experimental Protocol: Two-Step Synthesis of a Spiro-Piperidine Scaffold

Step 1: Reductive Amination of this compound

This step focuses on the reduction of the nitrile group to a primary amine.

Materials:

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 4-(aminomethyl)-tetrahydropyran-4-ol.

Alternative Procedure using Raney Nickel:

  • A solution of this compound (1.0 eq) in methanol is placed in a high-pressure reactor.

  • A catalytic amount of Raney Nickel is added.

  • The reactor is pressurized with hydrogen gas (50-100 psi) and heated to 50-80 °C.

  • The reaction is stirred for 12-24 hours until the uptake of hydrogen ceases.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

Step 2: Intramolecular Pictet-Spengler Type Cyclization

This step involves the acid-catalyzed cyclization of the intermediate amino alcohol with an aldehyde to form the spiro-piperidine ring.[2][3][4]

Materials:

  • 4-(Aminomethyl)-tetrahydropyran-4-ol (from Step 1)

  • Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Dichloromethane (B109758) (DCM) or Toluene

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(aminomethyl)-tetrahydropyran-4-ol (1.0 eq) and the chosen aldehyde (1.1 eq) in DCM, a catalytic amount of TFA (0.1 eq) is added.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spiro-piperidine derivative.

Quantitative Data Summary for Spiro-Piperidine Synthesis
StepReactant 1Reactant 2Catalyst/ReagentSolventTime (h)Temp (°C)Yield (%)
1aThis compoundLiAlH₄-THF4-6Reflux~85
1bThis compoundH₂Ra-NiMethanol12-2450-80~90
24-(aminomethyl)-tetrahydropyran-4-olBenzaldehydeTFADCM24-48RT~75

Synthetic Workflow for Spiro-Piperidine Synthesis

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start This compound intermediate 4-(aminomethyl)-tetrahydropyran-4-ol start->intermediate LiAlH4 or Ra-Ni/H2 product Spiro-piperidine Derivative intermediate->product TFA, DCM aldehyde Aldehyde (R-CHO) aldehyde->product

Caption: A two-step workflow for the synthesis of spiro-piperidine derivatives.

Application 2: Synthesis of Spiro-Oxindole Derivatives

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be a precursor to a cyclic ketone, which can then undergo a multi-component reaction with isatin (B1672199) derivatives to form spiro-oxindoles.[1][5]

Experimental Protocol: Three-Component Synthesis of a Spiro-Oxindole

Step 1: Oxidation of the Hydroxymethyl Group

This step converts the primary alcohol to an aldehyde or ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium thiosulfate (B1220275) solution (for DMP workup)

Procedure (using PCC):

  • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, a solution of this compound (1.0 eq) in DCM is added.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.

  • The filtrate is concentrated under reduced pressure to yield the crude 4-formyloxane-4-carbonitrile.

Step 2: Multi-component Reaction for Spiro-Oxindole Formation

This is a one-pot reaction involving the cyclic ketone precursor, an isatin derivative, and an amine source.

Materials:

Procedure:

  • A mixture of 4-formyloxane-4-carbonitrile (1.0 eq), an isatin derivative (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired spiro-oxindole derivative.

  • If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data Summary for Spiro-Oxindole Synthesis
StepReactant 1Reactant 2Reactant 3Catalyst/ReagentSolventTime (h)Temp (°C)Yield (%)
1This compoundPCC--DCM2-4RT~80
24-formyloxane-4-carbonitrileIsatinAmmonium Acetate-Ethanol8-12Reflux~70

Logical Relationship for Spiro-Oxindole Synthesis

G cluster_input Starting Materials cluster_process Reaction Sequence cluster_output Product A This compound D Oxidation A->D B Isatin Derivative E Multi-component Reaction B->E C Amine Source C->E D->E F Spiro-Oxindole E->F

Caption: Logical flow for the synthesis of spiro-oxindoles from the building block.

Conclusion

This compound is a highly promising and adaptable building block for the synthesis of medicinally relevant spirocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of diverse libraries of spiro-piperidines and spiro-oxindoles. The ability to readily access these complex scaffolds from a single starting material highlights the potential of this building block in accelerating drug discovery programs. Further exploration of the reactivity of the hydroxymethyl and nitrile functionalities will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

experimental protocol for reactions involving 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on 4-(hydroxymethyl)oxane-4-carbonitrile (CAS No. 1010836-56-2), a valuable building block in medicinal chemistry and drug discovery. Included are its chemical and physical properties, a proposed experimental protocol for its synthesis, and potential reaction schemes for its derivatization. The application of this bifunctional molecule in the synthesis of novel chemical entities is also discussed.

Chemical and Physical Properties

This compound is a colorless to light yellow oil. Its key properties are summarized in the table below.[1]

PropertyValueReference
CAS Number 1010836-56-2[1]
Alternative Name Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile[1]
Molecular Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
Appearance Colorless to light yellow oil[1]
Purity (GC) ≥99.91%[1]
Water Content (KF) ≤0.13%[1]

Proposed Experimental Protocol for Synthesis

While a specific published protocol for the synthesis of this compound was not identified in the searched literature, a plausible synthetic route can be proposed based on the known chemistry of related tetrahydropyran (B127337) systems. The following protocol describes a potential method for the hydroxymethylation of 4-cyanotetrahydropyran.

Reaction Scheme:

Synthesis of this compound cluster_reagents 4-cyanotetrahydropyran 4-cyanotetrahydropyran Product This compound 4-cyanotetrahydropyran->Product LDA 1. LDA, THF, -78 °C Paraformaldehyde 2. Paraformaldehyde H3O_plus 3. H₃O⁺ workup Derivatization Workflow Start This compound Protect_OH Protect Hydroxyl Group (e.g., TBDMS, MOM) Start->Protect_OH Protect_CN Protect/Convert Nitrile Group Start->Protect_CN Modify_CN Modify Nitrile Group (e.g., Reduction to Amine, Hydrolysis to Acid) Protect_OH->Modify_CN Deprotect_OH Deprotect Hydroxyl Group Modify_CN->Deprotect_OH Modify_OH Modify Hydroxyl Group (e.g., Oxidation, Etherification, Esterification) Deprotect_OH->Modify_OH Final_Compounds Library of Diverse Final Compounds Modify_OH->Final_Compounds Modify_OH_first Modify Hydroxyl Group (e.g., Oxidation, Etherification, Esterification) Protect_CN->Modify_OH_first Modify_CN_second Modify Nitrile Group (e.g., Reduction to Amine, Hydrolysis to Acid) Modify_OH_first->Modify_CN_second Modify_CN_second->Final_Compounds

References

Application Note: 4-(Hydroxymethyl)oxane-4-carbonitrile as a Versatile Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the potential applications of 4-(hydroxymethyl)oxane-4-carbonitrile as a key intermediate in pharmaceutical synthesis. Due to a lack of specific documented examples in the scientific literature, this note focuses on the strategic value of its structural components and provides a hypothetical synthetic application.

Background and Strategic Importance

In modern medicinal chemistry, the use of saturated heterocyclic scaffolds is a widely adopted strategy to improve the physicochemical properties of drug candidates. The tetrahydropyran (B127337) (oxane) moiety is frequently employed as a bioisostere of a cyclohexane (B81311) ring, often leading to enhanced aqueous solubility and improved metabolic stability.[1][2] The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor, potentially contributing to target affinity.

Furthermore, the incorporation of spirocyclic centers—where two rings share a single carbon atom—is a key tactic for introducing three-dimensionality into drug molecules. This can lead to higher potency and selectivity. Specifically, oxa-spirocycles have been shown to significantly improve solubility and reduce lipophilicity compared to their carbocyclic analogues, which are highly desirable properties in drug design.[3][4][5]

This compound is a bifunctional building block that combines the favorable properties of the oxane scaffold with two versatile and chemically distinct functional groups: a primary alcohol (-CH₂OH) and a nitrile (-C≡N). This dual functionality allows for sequential or orthogonal chemical modifications, making it a potentially valuable starting point for the synthesis of diverse compound libraries.

Potential Synthetic Utility

The value of this compound as a drug intermediate lies in the reactivity of its two functional groups, which can serve as handles for constructing more complex molecules.

  • The Hydroxymethyl Group : This primary alcohol is a versatile functional group that can undergo a variety of transformations. It can be:

    • Oxidized to form an aldehyde or a carboxylic acid.

    • Converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, introducing amines, azides, or other fragments.

    • Used in ether or ester linkages to connect to other parts of a target molecule.

  • The Nitrile Group : The nitrile group is a stable and versatile precursor to several important functionalities in drug molecules. It can be:

    • Reduced to a primary amine, a common basic group in many pharmaceuticals.

    • Hydrolyzed to a carboxylic acid or a primary amide.

    • Converted into a tetrazole ring, a well-established bioisostere for a carboxylic acid, which can improve metabolic stability and cell permeability.[6]

The spirocyclic arrangement of these two functional groups provides a rigid and defined three-dimensional structure, which can be highly advantageous for optimizing a molecule's fit within the binding site of a biological target.

Hypothetical Application in a Synthetic Workflow

While no specific drug synthesis utilizing this compound has been reported, the following workflow illustrates a hypothetical, divergent synthetic strategy to highlight its potential. This workflow demonstrates how the two functional groups can be sequentially modified to build a more complex, drug-like scaffold.

In this conceptual pathway, the hydroxymethyl group is first converted to an azide (B81097). The nitrile is then reduced to a primary amine and acylated. Finally, the azide is reduced and the resulting amine is functionalized via reductive amination.

G cluster_start Starting Material cluster_step1 Step 1: Azide Formation cluster_step2 Step 2: Nitrile Reduction & Acylation cluster_step3 Step 3: Azide Reduction & Reductive Amination start This compound step1_reagents 1. TsCl, Pyridine (B92270) 2. NaN3, DMF start->step1_reagents intermediate1 4-(Azidomethyl)oxane-4-carbonitrile step1_reagents->intermediate1 step2_reagents 1. H₂, Raney Ni 2. R²-COCl, Et₃N intermediate1->step2_reagents intermediate2 N-((4-(Azidomethyl)oxan-4-yl)methyl) R²-amide step2_reagents->intermediate2 step3_reagents 1. H₂, Pd/C 2. R³-CHO, NaBH(OAc)₃ intermediate2->step3_reagents final_product Final Drug-like Scaffold step3_reagents->final_product

Caption: A hypothetical synthetic workflow demonstrating the utility of this compound.

Generalized Experimental Protocols (Illustrative Examples)

The following protocols are generalized examples for the types of transformations depicted in the hypothetical workflow. They are intended for illustrative purposes only.

Protocol 4.1: Representative Two-Step Conversion of the Hydroxymethyl Group to an Azide (Workflow Step 1)

  • Tosylation of the Primary Alcohol : To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate can often be used in the next step without further purification.

  • Nucleophilic Substitution with Azide : Dissolve the crude tosylate from the previous step in dimethylformamide (DMF, 0.3 M). Add sodium azide (3.0 eq) and heat the mixture to 60 °C for 12 hours. After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash multiple times with water to remove DMF, followed by a final wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude 4-(azidomethyl)oxane-4-carbonitrile by flash column chromatography.

Protocol 4.2: Representative Nitrile Reduction and Subsequent Amide Coupling (Workflow Step 2)

  • Reduction of the Nitrile : Dissolve 4-(azidomethyl)oxane-4-carbonitrile (1.0 eq) in methanol (B129727) saturated with ammonia. Add a catalytic amount of Raney Nickel (slurry in water, ~10% w/w). Place the reaction mixture under an atmosphere of hydrogen gas (balloon) and stir vigorously for 18 hours at room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

  • Amide Coupling : Dissolve the crude amine in anhydrous dichloromethane (0.2 M) and add triethylamine (B128534) (2.0 eq). Cool the solution to 0 °C and add the desired acyl chloride (R²-COCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and separate the layers. Wash the organic layer with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide product by flash column chromatography.

Conclusion

This compound is a promising, yet underexplored, building block for pharmaceutical research and development. Its structure combines a favorable heterocyclic scaffold with two versatile, orthogonal functional groups. This allows for the efficient and divergent synthesis of novel, three-dimensional molecules with potential for improved pharmacological profiles. While specific applications are yet to be published, its structural attributes make it a compelling intermediate for future drug discovery programs.

References

The Strategic Incorporation of Oxetanes in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a valuable and frequently employed motif in contemporary drug discovery. Its unique combination of physicochemical properties offers medicinal chemists a powerful tool to address common challenges encountered during lead optimization, such as poor solubility, metabolic instability, and undesirable lipophilicity. This document provides detailed application notes on the strategic use of oxetanes, protocols for their synthesis and evaluation, and an overview of their impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Application Notes: Leveraging the Unique Properties of Oxetanes

The incorporation of an oxetane moiety into a drug candidate can profoundly influence its molecular properties. These effects are often context-dependent, but several well-established trends guide their application in medicinal chemistry.

Improving Physicochemical Properties

Oxetanes are prized for their ability to enhance the "drug-like" characteristics of molecules. As small, polar, and three-dimensional structures, they can serve as effective bioisosteres for less favorable groups like gem-dimethyl and carbonyl functionalities.[1][2][3]

  • Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a compound. Replacing a non-polar gem-dimethyl group with an oxetane can lead to a substantial increase in solubility, a critical factor for oral bioavailability.[4][5]

  • Lipophilicity (LogD): Oxetanes can modulate lipophilicity, often leading to a reduction in LogD when replacing more lipophilic groups. This can be advantageous for improving a compound's ADME (absorption, distribution, metabolism, and excretion) profile and reducing off-target effects.[1][6]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, particularly when substituted at the 3-position. This stability can be exploited to block metabolically labile sites within a molecule, thereby increasing its half-life and overall exposure.[4][5]

  • Basicity (pKa): The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amine groups.[6][7] This modulation of basicity can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its permeability, solubility, and target engagement.[7]

Impact on Pharmacokinetics and Pharmacodynamics

The structural rigidity and defined three-dimensional geometry of the oxetane ring can also have a significant impact on a compound's interaction with its biological target and its overall pharmacokinetic profile.

  • Conformational Rigidity: The introduction of a strained oxetane ring can restrict the conformational freedom of a molecule. This can lead to a more favorable pre-organization for binding to a target protein, potentially increasing potency and selectivity.[8]

  • Improved Permeability: While increasing polarity, the introduction of an oxetane does not always negatively impact permeability. In some cases, the rigid structure and altered lipophilicity can lead to improved cell permeability.[1]

  • P-glycoprotein (P-gp) Efflux: The influence of oxetanes on P-gp efflux is context-dependent. However, strategic placement can sometimes mitigate efflux, a common mechanism of drug resistance.[7]

Quantitative Impact of Oxetane Incorporation

The benefits of incorporating an oxetane are best illustrated through matched-pair analysis, where the properties of an oxetane-containing compound are directly compared to its non-oxetane analogue.

Property Parent Compound Oxetane-Containing Analogue Fold Change/Difference Reference
Aqueous Solubility gem-dimethyl analogue3,3-disubstituted oxetane4 to >4000-fold increase[4][5]
Metabolic Stability (Intrinsic Clearance) Carbonyl-containing heterocycleSpirocyclic oxetaneSignificantly improved (lower clearance)[3][9]
Lipophilicity (LogD) Aminocyclopropane derivative3-Aminooxetane derivative~0.8 unit decrease[9]
Amine Basicity (pKa) N-methyl group on tetrahydroquinazolineN-oxetanyl group on tetrahydroquinazolineLower pKa[7]
hERG Inhibition (IC50) Compound with pKa of 7.6Oxetanyl derivative with lower pKa> 100 µM (no inhibition)[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of oxetane-containing compounds and for the in vitro evaluation of their key drug-like properties.

Protocol 1: Synthesis of 3,3-Disubstituted Oxetanes via Intramolecular Williamson Etherification

This classic and robust method is widely used for the synthesis of oxetanes from 1,3-diol precursors.

Workflow Diagram:

Williamson_Etherification Diol 1,3-Diol Monotosylated_Diol Mono-tosylated Diol Diol->Monotosylated_Diol TsCl, Pyridine (B92270) Oxetane Oxetane Monotosylated_Diol->Oxetane NaH, THF

Caption: General workflow for oxetane synthesis via Williamson etherification.

Materials:

Procedure:

  • Activation (Tosylation):

    • Dissolve the 3,3-disubstituted 1,3-propanediol (1.0 eq) in pyridine or DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add p-toluenesulfonyl chloride (1.0-1.2 eq) portion-wise.

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

    • Quench the reaction by adding water.

    • Extract the product with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylated diol.

    • Purify the product by silica gel column chromatography if necessary.[9]

  • Cyclization:

    • Suspend NaH (1.2-1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C.

    • Add a solution of the mono-tosylated diol in THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required.

    • Carefully quench the reaction at 0 °C by the slow addition of water.

    • Extract the product with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude oxetane.

    • Purify the final product by silica gel column chromatography or distillation.[9]

Protocol 2: Synthesis of Spirocyclic Oxetanes via Paternò-Büchi Reaction

This photochemical [2+2] cycloaddition is a powerful method for the one-step synthesis of oxetanes from a carbonyl compound and an alkene.

Workflow Diagram:

Paterno_Buchi Reactants Carbonyl + Alkene Photoreaction [2+2] Cycloaddition (UV or Visible Light) Reactants->Photoreaction Oxetane Spirocyclic Oxetane Photoreaction->Oxetane

Caption: Simplified workflow of the Paternò-Büchi reaction.

Materials:

  • Cyclic ketone

  • Maleic anhydride (B1165640)

  • p-xylene (B151628)

  • Acetonitrile (MeCN)

  • Nucleophile (e.g., alcohol or amine)

  • Triethylamine (TEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Silica gel for column chromatography

Procedure (Telescoped Three-Step Synthesis):

  • Paternò-Büchi Reaction:

    • In a quartz reaction vessel, dissolve maleic anhydride (1.0 eq), the cyclic ketone (3.0 eq), and p-xylene (1.0 eq, to suppress alkene dimerization) in MeCN to a concentration of 0.1 M with respect to maleic anhydride.[10][11]

    • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-30 minutes.

    • Irradiate the solution at 300 nm in a photoreactor until the maleic anhydride is consumed (monitor by TLC or ¹H NMR).[10][11]

  • Nucleophilic Ring-Opening:

    • To the crude reaction mixture from the previous step, add a nucleophile (e.g., an alcohol or amine, 1.1 eq) and TEA (1.1 eq).[1]

    • Stir the mixture at room temperature until the anhydride ring is opened.[1]

  • Coupling:

    • Add DCC (1.1 eq) and a catalytic amount of DMAP to the reaction mixture.[1]

    • Stir the reaction until the coupling is complete.[1]

  • Workup and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the functionalized spirocyclic oxetane.[1]

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is used to determine the intrinsic clearance of a compound, providing an early indication of its metabolic stability.

Workflow Diagram:

Metabolic_Stability_Assay Compound_HLM Compound + HLM + NADPH Incubation Incubate at 37°C Compound_HLM->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Calculate t1/2 and CLint Analysis->Data_Processing

Caption: Experimental workflow for the in vitro metabolic stability assay.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the HLM incubation mixture containing HLM and phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the test compound to the HLM incubation mixture and pre-incubate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.[12]

    • Incubate the plate at 37 °C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.[12]

    • Immediately quench the reaction by adding cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.[13]

Protocol 4: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug candidate.

Workflow Diagram:

Caco2_Permeability_Assay Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Seed_Cells->Differentiate TEER_Measurement Measure TEER Differentiate->TEER_Measurement Add_Compound Add Compound to Apical or Basolateral side TEER_Measurement->Add_Compound Incubate Incubate Add_Compound->Incubate Sample_Compartments Sample Apical and Basolateral compartments Incubate->Sample_Compartments LC_MS_Analysis LC-MS/MS Analysis Sample_Compartments->LC_MS_Analysis Calculate_Papp Calculate Papp LC_MS_Analysis->Calculate_Papp EZH2_Signaling cluster_nucleus Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (H3K27) PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor binds to promoter Repression Transcriptional Repression Tumor_Suppressor->Repression Reactivation Gene Reactivation PF06821497 PF-06821497 (Oxetane-containing) PF06821497->PRC2 Inhibits IDO1_Signaling cluster_tme Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell Effector T Cell Tryptophan->T_Cell Required for function Kynurenine Kynurenine IDO1->Kynurenine Catabolism Kynurenine->T_Cell Suppresses Suppression T Cell Suppression T_Cell->Suppression Activation T Cell Activation IDO1_Inhibitor Oxetane-containing IDO1 Inhibitor IDO1_Inhibitor->IDO1 Inhibits AXL_Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK MAPK Pathway AXL->MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK->Proliferation AXL_Inhibitor Oxetane-containing AXL Inhibitor AXL_Inhibitor->AXL Inhibits

References

Application Notes and Protocols: Synthesis of Spirocyclic Oxetanes from Oxane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry, serving as polar isosteres for gem-dimethyl groups and carbonyls, and offering improved physicochemical properties such as aqueous solubility and metabolic stability. This document provides detailed application notes and protocols for the synthesis of spirocyclic oxetanes, with a specific focus on a methodology starting from readily available oxane (or aza-oxane) precursors. The featured protocol details the synthesis of 2-oxa-7-azaspiro[3.5]nonane from a substituted piperidine (B6355638), an aza-oxane derivative.

Introduction

The oxetane (B1205548) ring, a four-membered cyclic ether, imparts unique conformational constraints and polarity to molecules.[1][2] When incorporated into a spirocyclic system, these properties are further enhanced, leading to novel three-dimensional structures of significant interest in drug discovery. While various methods exist for the synthesis of oxetanes, including the Paternò-Büchi reaction and Williamson etherification from acyclic precursors, the transformation of a stable six-membered oxane ring into a strained four-membered spirocyclic oxetane presents a unique synthetic challenge and opportunity.[1][3] This application note focuses on a specific, multi-step synthesis that successfully achieves this transformation, providing a valuable pathway for the creation of novel spirocyclic oxetane scaffolds.

Synthesis of 2-oxa-7-azaspiro[3.5]nonane from a Piperidine Precursor

A notable example of synthesizing a spirocyclic oxetane from an oxane analogue involves the preparation of 2-oxa-7-azaspiro[3.5]nonane from a piperidine derivative.[4] Piperidine, being a saturated heterocyclic amine, can be considered an "aza-oxane." This synthetic route transforms a six-membered ring into a spiro system containing a four-membered oxetane ring.

The overall synthetic strategy involves the functionalization of the piperidine ring at the 4-position to introduce two hydroxymethyl groups, followed by a one-pot mesylation and intramolecular cyclization to form the spirocyclic oxetane.

Experimental Workflow

G cluster_0 Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate cluster_1 Step 2: Reduction to Diol cluster_2 Step 3: One-Pot Mesylation and Ring Closure cluster_3 Step 4: Deprotection A Diethyl malonate B NaH in DMF A->B Reaction at 80°C C N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide B->C Addition D Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate C->D Heating at 80°C E Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate F LiAlH4 in THF E->F Reduction G [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol F->G H [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol I Mesyl chloride, Et3N in CH2Cl2 H->I Mesylation & Cyclization J 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane I->J K 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane L HBr, Phenol (B47542) K->L Tosyl removal M 2-oxa-7-azaspiro[3.5]nonane (as oxalate (B1200264) salt) L->M

Caption: Synthetic workflow for 2-oxa-7-azaspiro[3.5]nonane.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2-oxa-7-azaspiro[3.5]nonane.[4]

StepProductStarting MaterialReagentsSolventTemperatureTimeYield (%)
1Diethyl 1-(tosyl)piperidine-4,4-dicarboxylateDiethyl malonateNaH, N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamideDMF80 °C12.5 h68
2[1-(Tosyl)piperidine-4,4-diyl]dimethanolDiethyl 1-(tosyl)piperidine-4,4-dicarboxylateLiAlH₄THFrt16 h98
37-Tosyl-2-oxa-7-azaspiro[3.5]nonane[1-(Tosyl)piperidine-4,4-diyl]dimethanolMsCl, Et₃NCH₂Cl₂0 °C to rt16 h65
42-Oxa-7-azaspiro[3.5]nonane oxalate salt7-Tosyl-2-oxa-7-azaspiro[3.5]nonane33% HBr in AcOH, Phenol, then Oxalic acid-100 °C4 h75
Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate [4]

  • To a solution of diethyl malonate (0.500 g, 3.1 mmol) in DMF (50 mL), add NaH (0.165 g, 6.9 mmol) and heat the mixture at 80 °C for 30 minutes.

  • Add N,N-bis(2-bromoethyl)-4-methyl-1-sulfonamide (1.320 g, 3.4 mmol) to the reaction mixture.

  • Continue heating at 80 °C for 12 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Add EtOAc (50 mL) and wash with a 5% aqueous LiCl solution (3 x 50 mL).

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the desired product.

Step 2: Reduction to [1-(4-Methylbenzene-1-sulfonyl)]piperidine-4,4-diyl]dimethanol [4]

  • To a solution of diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate (1.000 g, 2.6 mmol) in THF (20 mL), add LiAlH₄ (5.2 mL of a 1 M solution in THF, 5.2 mmol) dropwise over 5 minutes.

  • Stir the solution at room temperature for 16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and wash the solid with EtOAc.

  • Combine the filtrates and evaporate the solvent to yield the diol.

Step 3: One-Pot Mesylation and Ring Closure to 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane [4]

  • Dissolve the diol from the previous step (2.6 mmol) in CH₂Cl₂ (20 mL) and cool to 0 °C.

  • Add Et₃N (1.1 mL, 7.8 mmol) followed by the dropwise addition of methanesulfonyl chloride (0.4 mL, 5.2 mmol).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to afford the spirocyclic oxetane.

Step 4: Deprotection to 2-oxa-7-azaspiro[3.5]nonane oxalate salt [4]

  • Heat a mixture of 7-(4-methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane (0.500 g, 1.7 mmol), phenol (0.478 g, 5.1 mmol), and 33% HBr in acetic acid (2.5 mL) at 100 °C for 4 hours.

  • Cool the mixture and add diethyl ether to precipitate the hydrobromide salt.

  • Collect the solid by filtration and dissolve it in a minimal amount of hot ethanol (B145695).

  • Add a solution of oxalic acid dihydrate (0.214 g, 1.7 mmol) in ethanol.

  • Cool the solution to induce crystallization of the oxalate salt.

  • Collect the crystals by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Signaling Pathways and Logical Relationships

The synthesis of the spirocyclic oxetane from the piperidine precursor can be visualized as a logical progression of functional group transformations and a key ring-forming step.

G A Piperidine-4,4-dicarboxylate (Oxane Precursor Analogue) B Diol Intermediate A->B Reduction C Dimesylate Intermediate (in situ) B->C Mesylation D Spirocyclic Oxetane C->D Intramolecular Williamson Ether Synthesis

Caption: Key transformations in the spiro-oxetane synthesis.

Conclusion

The protocol detailed above provides a robust and reproducible method for the synthesis of a spirocyclic oxetane from an aza-oxane precursor. This multi-step approach, culminating in a key intramolecular cyclization, offers a valuable strategy for accessing this important class of compounds. The ability to generate such unique three-dimensional scaffolds from readily available starting materials is of significant interest to researchers in medicinal chemistry and drug development, opening avenues for the exploration of new chemical space and the development of novel therapeutics.

References

Application Notes and Protocols for the Analytical Characterization of 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(hydroxymethyl)oxane-4-carbonitrile is a key intermediate in the synthesis of various active pharmaceutical ingredients. Its purity and structural integrity are critical for the quality and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using a suite of modern analytical techniques.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrileMedChemExpress[1]
CAS Number 1010836-56-2MedChemExpress[1]
Molecular Formula C₇H₁₁NO₂MedChemExpress[1]
Molecular Weight 141.17 g/mol MedChemExpress[1]
Appearance Colorless to light yellow oilMedChemExpress[1]

Analytical Characterization Workflow

A general workflow for the analytical characterization of this compound is depicted below. This workflow ensures a thorough evaluation of the compound's identity, purity, and structure.

Analytical Workflow Figure 1. General Analytical Workflow cluster_0 Sample Reception & Preparation cluster_1 Purity & Identity Confirmation cluster_2 Structural Elucidation Sample This compound Sample GC Gas Chromatography (GC) for Purity Sample->GC KF Karl Fischer (KF) for Water Content Sample->KF NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS Xray X-ray Crystallography (if crystallizable) Sample->Xray Purity_Report Purity Assessment Report GC->Purity_Report KF->Purity_Report Structure_Report Structural Confirmation Report NMR->Structure_Report MS->Structure_Report Xray->Structure_Report MS Fragmentation Figure 2. Predicted MS Fragmentation Pathway M [M]⁺˙ m/z = 141 F1 [M - H₂O]⁺˙ m/z = 123 M->F1 - H₂O F2 [M - CH₂OH]⁺ m/z = 110 M->F2 - •CH₂OH F3 [M - C₂H₄O]⁺˙ m/z = 97 F1->F3 - C₂H₂ F4 [C₄H₅O]⁺ m/z = 69 F2->F4 - HCN, -H Xray Workflow Figure 3. X-ray Crystallography Workflow Sample Oily Sample Crystallization Crystallization Attempts (e.g., Slow Evaporation, Vapor Diffusion) Sample->Crystallization Crystal Single Crystal Selection Crystallization->Crystal DataCollection X-ray Data Collection Crystal->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution FinalStructure 3D Molecular Structure StructureSolution->FinalStructure

References

The Pivotal Role of Oxane Derivatives in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxane (tetrahydropyran) scaffold is a privileged structural motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Its inherent conformational rigidity, ability to engage in hydrogen bonding, and favorable physicochemical properties make it a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxane ring can significantly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis of oxane derivatives and their application in the construction of bioactive molecules, supported by quantitative data and visual diagrams of relevant signaling pathways.

Application Notes

Oxane derivatives, particularly functionalized tetrahydropyrans (THPs), serve as crucial intermediates in the total synthesis of numerous complex natural products exhibiting potent biological activities. Key applications include:

  • Anticancer Agents: The tetrahydropyran (B127337) ring is a core component of several potent cytotoxic and antiproliferative agents. A prominent example is the marine macrolide neopeltolde , which displays nanomolar cytotoxicity against various cancer cell lines.[1][2] Synthetic efforts towards neopeltolide (B1256781) and its analogs have demonstrated that modifications to the oxane ring and its substituents can modulate biological activity, highlighting the importance of this scaffold for structure-activity relationship (SAR) studies.[3][4]

  • Antifungal and Antibiotic Agents: The structural features of oxane derivatives contribute to their efficacy as antimicrobial agents. Neopeltolide, for instance, also exhibits potent antifungal activity against Candida albicans.[1]

  • Modulators of Cellular Signaling: Bioactive molecules containing the oxane moiety can interact with specific biological targets to modulate cellular signaling pathways. For example, some oxane-containing compounds have been shown to induce apoptosis in cancer cells through pathways involving p53 and the inhibition of mitochondrial complexes.[1][3]

  • Central Nervous System (CNS) Agents: The oxane-piperazine scaffold is a promising framework for the development of novel therapeutics targeting G-protein coupled receptors (GPCRs), which are implicated in a wide range of neurological processes. The oxane moiety can improve metabolic stability and modulate ligand-receptor interactions.

Data Presentation: Biological Activity of Neopeltolide and Its Analogs

The following table summarizes the in vitro antiproliferative activity of the natural product neopeltolide and several of its synthetic analogs, demonstrating the impact of structural modifications on cytotoxicity.

CompoundCell LineGI50 (nM)[5]
Neopeltolide MCF-7 (Breast Cancer)<25
HCT-116 (Colon Cancer)<25
HCT-116 (p53 knockout)>25
Analog 1 (Side chain modification) HCT-116 (Colon Cancer)>1000
Analog 2 (Macrolide core modification) HCT-116 (Colon Cancer)50-100
9-demethylneopeltolide P388 (Murine Leukemia)Potent Activity[2]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations used to construct the oxane ring in bioactive molecules.

Protocol 1: Prins Cyclization for the Synthesis of 2,6-disubstituted Tetrahydropyrans

The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring. This method is widely used in natural product synthesis for its ability to stereoselectively generate multiple chiral centers.[6][7][8]

General Procedure:

  • To a solution of the homoallylic alcohol (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) at a specified temperature (e.g., -78 °C), add the aldehyde (1.1 equiv).

  • Slowly add a Lewis acid catalyst (e.g., SnCl4, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the same temperature for a designated time (e.g., 1-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the addition of a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., CH2Cl2, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydropyran derivative.

Example Yields from Literature:

Lewis AcidSolventTemperature (°C)Yield (%)Reference
SnCl4CH2Cl2-7870-90[7]
InBr3CH2Cl20High[7]
AlCl3CH2Cl2-78 to rtModerate to Good[6]
Protocol 2: Hetero-Diels-Alder Reaction for Dihydropyran Synthesis

The hetero-Diels-Alder (HDA) reaction is a cycloaddition reaction between a conjugated diene and a dienophile containing a heteroatom, providing a direct route to six-membered heterocycles like dihydropyrans.[9][10][11]

General Procedure for Lewis Acid-Catalyzed HDA:

  • To a solution of the chiral Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex, 0.2-10 mol%) in an anhydrous solvent (e.g., THF or CH2Cl2) at a specified temperature (e.g., -78 °C to room temperature), add the dienophile (1.0 equiv).

  • After stirring for a short period (e.g., 15-30 minutes), add the diene (1.2-2.0 equiv) to the reaction mixture.

  • Stir the reaction for the required time (e.g., 1-24 hours) until complete consumption of the starting material is observed by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH4Cl or water).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the dihydropyran product.

Protocol 3: Intramolecular Epoxide Ring Opening for Tetrahydropyran Formation

The intramolecular ring-opening of epoxy alcohols is a common strategy for the synthesis of cyclic ethers, including tetrahydropyrans. The regioselectivity of the cyclization (5-exo vs. 6-endo) can be controlled by the substrate and reaction conditions.[12][13][14]

General Procedure for Acid-Catalyzed Intramolecular Epoxide Ring Opening:

  • Dissolve the epoxy alcohol (1.0 equiv) in an anhydrous, non-polar solvent (e.g., CH2Cl2 or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add a Lewis or Brønsted acid catalyst (e.g., BF3·OEt2, Ti(Oi-Pr)4, or camphorsulfonic acid (CSA), 0.1-1.2 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few minutes to several hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 or a phosphate (B84403) buffer.

  • Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the tetrahydropyran derivative.

Signaling Pathways and Mechanisms of Action

The biological activity of oxane-containing molecules often stems from their ability to modulate specific cellular signaling pathways. Below are diagrams illustrating key pathways relevant to the bioactive molecules discussed.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response Cytotoxic Agent Cytotoxic Agent ATM/ATR Kinases ATM/ATR Kinases Cytotoxic Agent->ATM/ATR Kinases p53 p53 ATM/ATR Kinases->p53 phosphorylates MDM2 MDM2 p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces DNA Repair DNA Repair p53->DNA Repair induces Bax Bax p53->Bax induces MDM2->p53 inhibits Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 signaling pathway in response to a cytotoxic agent.

mitochondrial_bc1_inhibition cluster_etc Mitochondrial Electron Transport Chain Complex I Complex I Ubiquinone (Q) Ubiquinone (Q) Complex I->Ubiquinone (Q) e- Complex II Complex II Complex II->Ubiquinone (Q) e- bc1 Complex (III) bc1 Complex (III) Ubiquinone (Q)->bc1 Complex (III) UQH2 Cytochrome c Cytochrome c bc1 Complex (III)->Cytochrome c e- Complex IV Complex IV Cytochrome c->Complex IV e- ATP Synthase ATP Synthase Complex IV->ATP Synthase H+ gradient Neopeltolide Neopeltolide Neopeltolide->bc1 Complex (III) inhibits

Caption: Inhibition of the mitochondrial bc1 complex by neopeltolide.

gpcr_signaling cluster_membrane Cell Membrane cluster_response Intracellular Response Ligand (Oxane derivative) Ligand (Oxane derivative) GPCR GPCR Ligand (Oxane derivative)->GPCR binds G-Protein (inactive) Gαβγ-GDP GPCR->G-Protein (inactive) activates G-Protein (active) Gα-GTP + Gβγ G-Protein (inactive)->G-Protein (active) GDP -> GTP Effector Protein Effector Protein G-Protein (active)->Effector Protein activates Second Messengers Second Messengers Effector Protein->Second Messengers generates Cellular Response Cellular Response Second Messengers->Cellular Response triggers

Caption: General G-Protein Coupled Receptor (GPCR) signaling pathway.

References

Application Notes and Protocols: Proposed Strategies for the Synthesis of Novel Heterocyclic Systems from 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(hydroxymethyl)oxane-4-carbonitrile is a promising, yet underexplored, starting material for the synthesis of novel heterocyclic systems. Its unique structure, featuring a tetrahydropyran (B127337) ring, a quaternary carbon center, a primary alcohol, and a nitrile group, offers multiple reactive sites for the construction of diverse and complex molecular architectures. Specifically, the presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group within the same molecule opens up possibilities for intramolecular cyclization reactions, while its multifunctional nature makes it an ideal candidate for multicomponent reactions to generate spirocyclic and fused heterocyclic scaffolds of potential interest in drug discovery and materials science.

This document presents theoretical application notes and generalized protocols for the synthesis of novel heterocyclic systems derived from this compound.

Proposed Synthetic Pathways

Several synthetic strategies can be envisioned for the transformation of this compound into novel heterocyclic frameworks. These include intramolecular cyclizations to form fused ring systems and participation in multicomponent reactions to build spiro-heterocycles.

Synthesis of Fused Oxazepine Derivatives via Intramolecular Cyclization

The proximate hydroxyl and nitrile functionalities in this compound can be exploited for the synthesis of fused oxazepine derivatives through an intramolecular cyclization. This transformation can be conceptually based on reactions like the Ritter reaction, where a carbocation generated from the alcohol attacks the nitrile.[1][2]

A proposed workflow for this synthetic pathway is illustrated below.

G cluster_0 Synthesis of Fused Oxazepine Derivatives Start This compound Step1 Acid-catalyzed carbocation formation Start->Step1 H+ Step2 Intramolecular nucleophilic attack by nitrile Step1->Step2 Step3 Hydrolysis Step2->Step3 H2O Product Fused Oxazepine Derivative Step3->Product

Caption: Proposed workflow for the synthesis of fused oxazepine derivatives.

Experimental Protocol: General Procedure for Acid-Catalyzed Intramolecular Cyclization

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a strong acid catalyst (e.g., sulfuric acid, triflic acid) (1.1 - 2.0 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding the mixture to a cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired fused oxazepine derivative.

Illustrative Data (Hypothetical)

EntryAcid CatalystSolventTime (h)Temperature (°C)Yield (%)
1H₂SO₄CH₂Cl₂242545
2TfOHCH₃CN182560
3H₂SO₄Dioxane245055
Synthesis of Spiro-oxazine Heterocycles via Pictet-Spengler Type Reaction

A multicomponent approach, analogous to the Pictet-Spengler reaction, can be envisioned for the synthesis of novel spiro-oxazine derivatives. This would involve the reaction of this compound with an aldehyde and a source of ammonia (B1221849) or a primary amine.

The proposed logical relationship for this synthetic pathway is outlined below.

G cluster_1 Synthesis of Spiro-oxazine Derivatives Reagent1 This compound Intermediate1 Iminium ion formation Reagent1->Intermediate1 Reagent2 Aldehyde (R-CHO) Reagent2->Intermediate1 Reagent3 Amine (R'-NH2) Reagent3->Intermediate1 Intermediate2 Intramolecular attack by nitrile Intermediate1->Intermediate2 Product Spiro-oxazine Derivative Intermediate2->Product

Caption: Logical workflow for the synthesis of spiro-oxazine derivatives.

Experimental Protocol: General Procedure for Multicomponent Spirocyclization

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), an aldehyde (1.1 eq), and an amine (1.1 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Catalysis: Add a catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, scandium triflate) (0.1 eq).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: After completion (typically 24-48 hours), cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired spiro-oxazine derivative.

Illustrative Data (Hypothetical)

EntryAldehydeAmineCatalystSolventYield (%)
1BenzaldehydeAnilinep-TsOHEthanol65
24-NitrobenzaldehydeBenzylamineSc(OTf)₃Methanol72
3IsobutyraldehydeAmmonium chloridep-TsOHEthanol58
Synthesis of Spiro-Pyran Derivatives via Multicomponent Reaction with Malononitrile (B47326)

Drawing inspiration from the well-established multicomponent reactions for the synthesis of spiro-pyran systems, this compound can potentially act as a cyclic ketone precursor after oxidation of the hydroxymethyl group to an aldehyde, which could then cyclize to a lactol. This lactol could then react with malononitrile and a suitable active methylene (B1212753) compound.[3]

Below is a diagram illustrating the proposed experimental workflow.

G cluster_2 Synthesis of Spiro-Pyran Derivatives Start This compound Step1 Oxidation to Aldehyde Start->Step1 Step2 Intramolecular cyclization to Lactol Step1->Step2 Step3 Multicomponent Reaction with Malononitrile & Active Methylene Compound Step2->Step3 Product Spiro-Pyran Derivative Step3->Product

Caption: Experimental workflow for the synthesis of spiro-pyran derivatives.

Experimental Protocol: General Two-Step Procedure for Spiro-Pyran Synthesis

  • Step 1: Oxidation to Lactol Intermediate

    • Oxidation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane) (1.2 eq).

    • Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Isolation: Upon completion, filter the reaction mixture through a pad of celite and silica gel, and concentrate the filtrate to obtain the crude lactol intermediate, which may be used in the next step without further purification.

  • Step 2: Multicomponent Reaction

    • Reaction Setup: To a solution of the crude lactol intermediate (1.0 eq) in ethanol, add malononitrile (1.0 eq), an active methylene compound (e.g., dimedone, 1.0 eq), and a catalytic amount of a base (e.g., piperidine, 0.1 eq).

    • Reaction Progression: Reflux the mixture for 6-12 hours, monitoring by TLC.

    • Work-up: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

    • Purification: If no precipitate forms, concentrate the mixture and purify the residue by recrystallization or column chromatography.

Illustrative Data (Hypothetical)

EntryOxidizing AgentActive Methylene CompoundBaseOverall Yield (%)
1PCCDimedonePiperidine55
2Dess-MartinBarbituric AcidTriethylamine62
3PCC4-HydroxycoumarinPyrrolidine58

Conclusion

The unique structural features of this compound make it a versatile building block for the synthesis of a variety of novel heterocyclic systems. The proposed synthetic pathways, including intramolecular cyclizations and multicomponent reactions, offer promising avenues for the creation of fused and spirocyclic scaffolds. The generalized protocols and illustrative data provided in these application notes are intended to serve as a foundation for further research and development in this area. Experimental validation and optimization of these proposed reactions are necessary to fully explore the synthetic potential of this intriguing starting material.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)oxane-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the base-catalyzed hydroxymethylation of oxane-4-carbonitrile using a formaldehyde (B43269) source.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the base-catalyzed reaction of oxane-4-carbonitrile with a formaldehyde equivalent, such as paraformaldehyde or an aqueous formaldehyde solution. The base deprotonates the carbon alpha to the nitrile, creating a carbanion that acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Q2: I am observing a low conversion of my starting material, oxane-4-carbonitrile. What are the potential causes and solutions?

A2: Low conversion can be attributed to several factors:

  • Insufficient Base: The concentration of the base is critical for deprotonating the alpha-carbon of the nitrile. If the base is too weak or its concentration is too low, the reaction will not proceed efficiently. Consider using a stronger base or increasing its molar equivalent.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC.

  • Poor Quality Reagents: Ensure that your oxane-4-carbonitrile is pure and that the formaldehyde source has not degraded. Paraformaldehyde can depolymerize over time, and aqueous formaldehyde can oxidize.

Q3: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it likely to be and how can I avoid it?

A3: A common byproduct in this reaction is the bis-hydroxymethylated product, where two hydroxymethyl groups are added to the alpha-carbon. This occurs when the mono-hydroxymethylated product is deprotonated again and reacts with another equivalent of formaldehyde. To minimize this:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of oxane-4-carbonitrile relative to formaldehyde.

  • Slow Addition: Add the formaldehyde source slowly to the reaction mixture to maintain a low concentration of the electrophile.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the mono-addition product.

Q4: The yield of my reaction is low, and I suspect the product is reverting to the starting materials. Is this possible?

A4: Yes, the hydroxymethylation of nitriles can be a reversible reaction, especially under certain conditions. This retro-reaction is essentially the reverse of the formation reaction. To favor the formation of the product:

  • Optimize Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can promote the reverse reaction. Monitor the reaction progress and work it up once the starting material is consumed.

  • pH Control During Workup: Ensure that the pH of the reaction mixture is carefully adjusted during the workup to avoid conditions that might catalyze the retro-reaction.

Q5: I am having difficulty purifying the final product. What are the recommended purification methods?

A5: this compound is a polar molecule, which can make purification challenging.

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method. Due to the polarity of the product, a polar eluent system will be required. A gradient of ethyl acetate (B1210297) in hexanes or a mixture of dichloromethane (B109758) and methanol (B129727) is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Data Presentation

The following tables summarize key quantitative data for the synthesis of alpha-hydroxymethyl nitriles from analogous reactions found in the literature. This data can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Base on Yield in Hydroxymethylation of Cyclic Nitriles

EntryCyclic NitrileBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CyclohexanecarbonitrileNaH (1.1)THF251275
2CyclohexanecarbonitrileLDA (1.1)THF-78 to 25682
3CyclopentanecarbonitrileK₂CO₃ (2.0)DMF802465
4Cyclopentanecarbonitrilet-BuOK (1.2)t-BuOH50878

Table 2: Influence of Reaction Conditions on Product Distribution

EntrySubstrateFormaldehyde (equiv.)BaseTemperature (°C)Mono-adduct (%)Bis-adduct (%)
1Phenylacetonitrile1.1NaOEt258510
2Phenylacetonitrile2.2NaOEt251580
3Cyclohexanecarbonitrile1.0LDA-7890<5
4Cyclohexanecarbonitrile1.5LDA06035

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add oxane-4-carbonitrile (1.0 equiv.) and anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (1.1 equiv., 60% dispersion in mineral oil) or lithium diisopropylamide (LDA) solution (1.1 equiv.), dropwise while maintaining the temperature below 5 °C.

  • Addition of Formaldehyde Source: After stirring for 30 minutes at 0 °C, add paraformaldehyde (1.2 equiv.) portion-wise or a solution of formaldehyde in THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Diagram 1: Hypothesized Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Oxane-4-carbonitrile Oxane-4-carbonitrile Intermediate_Anion Oxane-4-carbonitrile Anion Oxane-4-carbonitrile->Intermediate_Anion + Base Formaldehyde Formaldehyde Base (e.g., NaH, LDA) Base (e.g., NaH, LDA) Solvent (e.g., THF) Solvent (e.g., THF) This compound This compound Product_Formation Nucleophilic Addition Intermediate_Anion->Product_Formation + Formaldehyde Product_Formation->this compound Workup

Caption: Hypothesized reaction pathway for the synthesis of this compound.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start reagent_prep Reagent Preparation (Oxane-4-carbonitrile, Solvent) start->reagent_prep base_addition Base Addition (e.g., NaH, LDA) at 0 °C reagent_prep->base_addition formaldehyde_addition Formaldehyde Addition (Paraformaldehyde or Solution) base_addition->formaldehyde_addition reaction Reaction at Room Temperature (Monitor by TLC/GC) formaldehyde_addition->reaction workup Aqueous Workup (Quench with NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure Product purification->product

Caption: A general experimental workflow for the synthesis and purification.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree issue Low Yield or Impure Product low_conversion Low Conversion of Starting Material? issue->low_conversion side_product Significant Side Product Formation? issue->side_product purification_issue Difficulty in Purification? issue->purification_issue check_base Check Base Strength and Equivalents low_conversion->check_base Yes check_temp Increase Reaction Temperature low_conversion->check_temp Yes check_reagents Verify Reagent Quality low_conversion->check_reagents Yes control_stoichiometry Adjust Reactant Stoichiometry side_product->control_stoichiometry Yes slow_addition Slow Addition of Formaldehyde side_product->slow_addition Yes lower_temp Lower Reaction Temperature side_product->lower_temp Yes optimize_chromatography Optimize Column Chromatography Eluent purification_issue->optimize_chromatography Yes try_recrystallization Attempt Recrystallization purification_issue->try_recrystallization Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

stability of 4-(hydroxymethyl)oxane-4-carbonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(hydroxymethyl)oxane-4-carbonitrile under various reaction conditions.

Troubleshooting Guides

Issue: Unexpected degradation of this compound during an acidic reaction.

Possible Cause: The nitrile group is susceptible to hydrolysis under acidic conditions, which can lead to the formation of the corresponding carboxylic acid or amide. The oxane ring is generally stable under moderately acidic conditions but can be sensitive to strong acids, potentially leading to ring-opening.

Troubleshooting Steps:

  • pH Control: Carefully monitor and control the pH of the reaction mixture. Aim for the mildest possible acidic conditions required for your transformation.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

  • Solvent Choice: The choice of solvent can influence stability. Protic solvents may facilitate hydrolysis. Consider using aprotic solvents if compatible with your reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.

  • Protecting Groups: If the nitrile or hydroxyl group is not involved in the desired reaction, consider using appropriate protecting groups.

Issue: Compound decomposition when using a strong oxidizing agent.

Possible Cause: The hydroxymethyl group is susceptible to oxidation, which can yield an aldehyde or a carboxylic acid. While the oxane ring is relatively stable to oxidation, strong oxidants can potentially lead to ring cleavage.[1][2]

Troubleshooting Steps:

  • Choice of Oxidant: Select a milder and more selective oxidizing agent. For example, pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively oxidize the primary alcohol to an aldehyde with a lower risk of over-oxidation or ring degradation.[1]

  • Stoichiometry: Use a stoichiometric amount of the oxidizing agent to avoid excess oxidant that could lead to side reactions.

  • Temperature Control: Perform the oxidation at low temperatures (e.g., 0 °C or -78 °C) to enhance selectivity and minimize degradation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent autoxidation, especially if the resulting aldehyde is prone to air oxidation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to basic conditions?

The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylate salt under basic conditions. The rate of hydrolysis is dependent on the concentration of the base and the temperature. The oxane ring is generally stable to basic conditions.

Q2: What is the expected major degradation product of this compound under hydrolytic conditions?

Under acidic or basic hydrolysis, the primary degradation product is expected to be 4-(hydroxymethyl)oxane-4-carboxylic acid[3] or its corresponding amide, 4-(hydroxymethyl)oxane-4-carboxamide.

Q3: Is this compound sensitive to light?

Photostability studies should be conducted to determine the compound's sensitivity to light.[4] While the oxane and hydroxymethyl groups are not strong chromophores, the nitrile group has some UV absorbance. It is recommended to handle the compound in amber vials or under low-light conditions until photostability data is available.

Q4: What is the thermal stability of this compound?

Thermal stability should be evaluated using techniques like thermogravimetric analysis (TGA). As a general precaution, it is advisable to store the compound at controlled room temperature or under refrigeration and to avoid prolonged exposure to high temperatures during experiments unless required by the reaction conditions.

Data Summary

The following tables present illustrative data from forced degradation studies on this compound.

Table 1: Illustrative Hydrolytic Stability of this compound

ConditionTime (hours)% DegradationMajor Degradant
0.1 M HCl2415%4-(hydroxymethyl)oxane-4-carboxylic acid
0.1 M HCl7242%4-(hydroxymethyl)oxane-4-carboxylic acid
0.1 M NaOH2425%4-(hydroxymethyl)oxane-4-carboxamide
0.1 M NaOH7268%4-(hydroxymethyl)oxane-4-carboxylic acid

Table 2: Illustrative Oxidative Stability of this compound

ConditionTime (hours)% DegradationMajor Degradant
3% H₂O₂2435%4-formyloxane-4-carbonitrile
3% H₂O₂7275%4-carboxyoxane-4-carbonitrile
Dess-Martin Periodinane45%4-formyloxane-4-carbonitrile

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH.

  • Neutral Hydrolysis: Add an equal volume of water to the stock solution.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Forced Oxidation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Oxidizing Agent: Add a solution of 3% hydrogen peroxide to the stock solution.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly or after an appropriate workup by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Stock Solution of This compound B Acidic (e.g., 0.1M HCl, 60°C) A->B Expose to C Basic (e.g., 0.1M NaOH, 60°C) A->C Expose to D Oxidative (e.g., 3% H2O2, RT) A->D Expose to E Thermal (e.g., 80°C) A->E Expose to F Photolytic (ICH Q1B guidelines) A->F Expose to G Sampling at Time Points B->G C->G D->G E->G F->G H Quenching/ Neutralization G->H I HPLC Analysis H->I J Characterization of Degradants (LC-MS) I->J degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B 4-(hydroxymethyl)oxane-4-carboxamide A->B Basic/Acidic Conditions D 4-formyloxane-4-carbonitrile A->D Mild Oxidant C 4-(hydroxymethyl)oxane-4-carboxylic acid B->C Further hydrolysis E 4-carboxyoxane-4-carbonitrile D->E Further oxidation

References

Technical Support Center: Synthesis of 4-(Hydroxymethyl)oxane-4-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and optimization of reaction conditions for 4-(hydroxymethyl)oxane-4-carbonitrile derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound scaffold?

A1: The synthesis of this compound derivatives typically involves two key transformations: the formation of the tetrahydropyran (B127337) (oxane) ring and the introduction of the hydroxymethyl and carbonitrile functionalities at the C4 position. A common and effective strategy is a two-step process:

  • Cyanohydrin Formation: Reaction of a tetrahydropyran-4-one precursor with a cyanide source to generate a 4-hydroxy-4-carbonitrile intermediate.

  • Functional Group Interconversion/Substitution: While direct conversion of the ketone to the target molecule is plausible, a more controlled route would involve the synthesis of a di-functional precursor that can be cyclized.

A plausible alternative approach involves the intramolecular Williamson ether synthesis of a suitably substituted acyclic precursor to form the oxane ring.

Q2: My cyanohydrin formation on tetrahydropyran-4-one is giving low yields. What are the likely causes?

A2: Low yields in cyanohydrin formation are often attributed to several factors. The reaction is reversible, and for sterically hindered ketones, the equilibrium may not favor the product.[1][2] Key parameters to check are:

  • Insufficient cyanide ion concentration: The reaction is catalyzed by the cyanide ion (CN⁻). Using hydrogen cyanide (HCN) alone is often slow due to its weak acidity. The addition of a catalytic amount of a base or using a cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN) is crucial to generate a sufficient concentration of the nucleophilic CN⁻.[2][3]

  • Reaction conditions: Ensure the reaction is run under appropriate pH conditions (slightly basic) to favor the presence of the cyanide anion without causing unwanted side reactions.

  • Steric hindrance: While tetrahydropyran-4-one is not exceptionally hindered, bulky substituents on the ring could impede the nucleophilic attack.

Q3: What are the best practices for purifying polar nitriles like this compound?

A3: Due to the presence of both a hydroxyl and a nitrile group, these molecules are quite polar, which can make purification challenging. Common techniques include:

  • Vacuum Distillation: For thermally stable compounds, distillation under reduced pressure can be an effective method for purification on a larger scale. A reported boiling point for 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is 108–111 °C at 0.2 mmHg.

  • Column Chromatography: For smaller scales or for removing closely related impurities, silica (B1680970) gel column chromatography is often used. Due to the polarity of the product, a polar eluent system such as ethyl acetate (B1210297)/hexane or dichloromethane/methanol may be required. Streaking on the column can be an issue with polar and basic compounds; in such cases, using an alternative stationary phase like alumina (B75360) or adding a small amount of a basic modifier (e.g., triethylamine (B128534) or aqueous ammonia) to the eluent can be beneficial.[4]

  • Crystallization: If the compound is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s) Citation(s)
Low or No Oxane Ring Formation (Intramolecular Williamson Ether Synthesis) 1. Ineffective Deprotonation: The base used is not strong enough to fully deprotonate the precursor alcohol to form the nucleophilic alkoxide. 2. Poor Leaving Group: The leaving group on the other end of the chain is not sufficiently reactive. 3. Unfavorable Ring Size Formation: While 6-membered rings are generally favored, significant ring strain in a highly substituted precursor could disfavor cyclization. 4. Intermolecular Reaction: At high concentrations, the intermolecular reaction can compete with the desired intramolecular cyclization, leading to polymerization.1. Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF. 2. Convert the leaving group to a more reactive one, such as a tosylate (OTs), mesylate (OMs), or iodide (I). 3. Re-evaluate the synthetic route; consider alternative cyclization strategies like the Prins cyclization. 4. Run the reaction under high dilution conditions to favor the intramolecular pathway.[5][6]
Low Yield in Cyanohydrin Formation 1. Reversible Reaction: The equilibrium lies towards the starting materials. 2. Insufficient Nucleophile: The concentration of the cyanide anion is too low. 3. Protic Solvent Interference: Protic solvents can protonate the cyanide anion, reducing its nucleophilicity.1. Use an excess of the cyanide reagent to push the equilibrium towards the product. 2. Use a cyanide salt (KCN or NaCN) with a catalytic amount of acid, or add a small amount of base when using HCN. Trimethylsilyl cyanide (TMSCN) can also be an effective reagent. 3. Use an aprotic solvent for the reaction.[1][2][3]
Formation of Side Products 1. Elimination (Williamson Ether Synthesis): If a secondary or tertiary carbon bears the leaving group, elimination to form an alkene can be a major side reaction. 2. Benzoin Condensation (Cyanohydrin Formation): With aromatic aldehydes as starting materials, this can be a competing reaction. 3. Over-oxidation/Reduction: During functional group manipulations, other sensitive groups in the molecule may react.1. Design the synthesis so that the intramolecular Sₙ2 reaction occurs at a primary carbon. 2. This is less of a concern with aliphatic ketones like tetrahydropyran-4-one. 3. Employ an orthogonal protecting group strategy to mask sensitive functional groups during reactions.[3][5]
Difficulty in Product Isolation/Purification 1. High Polarity: The product is highly soluble in water, leading to poor extraction efficiency. 2. Streaking on Silica Gel: The polar functional groups can interact strongly with the silica gel.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out the aqueous layer with NaCl can improve extraction. 2. Use a more polar eluent system, add a modifier like triethylamine to the eluent, or consider using reverse-phase chromatography.[4]

Quantitative Data Presentation

Table 1: Optimization of Prins Cyclization for Tetrahydropyran Synthesis

The Prins cyclization is a powerful method for forming tetrahydropyran rings. The choice of catalyst and reaction conditions can significantly impact the yield and stereoselectivity.

EntryAldehydeHomoallylic AlcoholCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)Reference
1Benzaldehyde3-buten-1-olInCl₃ (10)CH₂Cl₂2RT85[7]
2PropanalAryl-substituted homoallylic alcoholBF₃·OEt₂/HOAcCH₂Cl₂---[7]
3VariousVariousPhosphomolybdic acidWater-RTHigh[8]
4BenzaldehydeZ-(trimethyl)silyl homoallylic alcoholBiBr₃---Good[9]
Table 2: Comparison of Protecting Groups for Hydroxyl Functions

The selection of an appropriate protecting group is crucial for multi-step syntheses.

Protecting GroupAbbreviationStabilityDeprotection Conditions
TetrahydropyranylTHPStable to bases, organometallics, hydrides. Labile to acid.Acetic acid/THF/H₂O; p-TsOH in MeOH
tert-ButyldimethylsilylTBDMSStable to a wide range of non-acidic and non-fluoride conditions.Tetrabutylammonium fluoride (B91410) (TBAF); HF; mild acid
BenzylBnStable to a wide range of reagents.Hydrogenolysis (H₂, Pd/C)
MethoxymethylMOMStable to most non-acidic reagents.Acidic conditions (e.g., HCl in THF)

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanohydrin Formation (Hypothetical)

Step 1: Synthesis of Tetrahydropyran-4-one cyanohydrin

  • To a solution of tetrahydropyran-4-one (1.0 eq) in ethanol (B145695) at 0 °C, add a solution of potassium cyanide (1.1 eq) in water dropwise.

  • After the addition is complete, slowly add acetic acid (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 2: Conversion to this compound

A reported synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile resulted in an 81% yield, with purification by vacuum distillation.

Protocol 2: Intramolecular Williamson Ether Synthesis for Oxane Formation
  • To a solution of a 1,5-halohydrin precursor (1.0 eq) in anhydrous THF or DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.[5]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature or heat as necessary (monitor by TLC).

  • Once the reaction is complete, carefully quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_synthesis Plausible Synthetic Workflow start Tetrahydropyran-4-one cyanohydrin Cyanohydrin Formation (e.g., KCN, H₂O/EtOH) start->cyanohydrin intermediate 4-Hydroxy-tetrahydropyran-4-carbonitrile cyanohydrin->intermediate protect Protection of Hydroxyl (e.g., TBDMSCl, Imidazole) intermediate->protect protected_intermediate Protected Intermediate protect->protected_intermediate manipulation Functional Group Manipulation protected_intermediate->manipulation deprotect Deprotection (e.g., TBAF) manipulation->deprotect final_product This compound Derivatives deprotect->final_product

Caption: A plausible synthetic workflow for this compound derivatives.

troubleshooting_guide cluster_williamson Intramolecular Williamson Ether Synthesis cluster_cyanohydrin Cyanohydrin Formation start Low Reaction Yield? check_base Is the base strong enough? (e.g., NaH, KH) start->check_base Yes check_cn Is [CN⁻] sufficient? (Use KCN or base catalyst) start->check_cn No check_lg Is the leaving group reactive? (e.g., OTs, I) check_base->check_lg Yes solution_base Use a stronger base. check_base->solution_base No check_conc Is the reaction run under high dilution? check_lg->check_conc Yes solution_lg Improve the leaving group. check_lg->solution_lg No solution_conc Decrease concentration. check_conc->solution_conc No check_sterics Is the ketone sterically hindered? check_cn->check_sterics Yes solution_cn Increase [CN⁻] or use TMSCN. check_cn->solution_cn No solution_sterics Consider alternative synthetic route. check_sterics->solution_sterics Yes

Caption: A troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Synthesis of Substituted Oxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted oxanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common challenges and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Core Synthesis and Stereoselectivity

Question 1: My intramolecular cyclization to form the oxane ring is low-yielding. What are the common causes and how can I troubleshoot this?

Answer: Low yields in intramolecular cyclization, such as the Williamson etherification, are a frequent challenge, particularly for strained rings like oxetanes.[1] The kinetics for forming four-membered rings are significantly slower than for five- and six-membered analogues.[1] Several factors can contribute to poor yield:

  • Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group. Mesylates, tosylates, and halides are commonly used. Ensure the leaving group is sufficiently reactive.

  • Steric Hindrance: Increased substitution around the reacting centers can impede the intramolecular reaction.

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to deprotonate the alcohol without competing in side reactions. Anhydrous conditions are essential to prevent quenching the base and alkoxide intermediate.

  • Ring Strain (for smaller rings): The inherent strain in rings like oxetanes makes their formation thermodynamically less favorable.[1] Higher reaction temperatures or longer reaction times may be necessary, but this can also lead to decomposition.

Troubleshooting Workflow for Low Cyclization Yield

G start Low Yield in Intramolecular Cyclization check_lg Is the leaving group (LG) optimal (e.g., OTs, OMs, I)? start->check_lg check_base Is the base strong enough and non-nucleophilic? check_lg->check_base Yes improve_lg Improve Leaving Group: - Switch from Cl/Br to I - Use OTs or OMs check_lg->improve_lg No check_conditions Are reaction conditions (solvent, temp, conc.) optimized? check_base->check_conditions Yes change_base Change Base/Solvent: - Use NaH, KHMDS in aprotic  polar solvent (DMF, THF) check_base->change_base No check_sterics Is steric hindrance a potential issue? check_conditions->check_sterics Yes optimize_cond Optimize Conditions: - Increase temperature cautiously - Use high dilution to favor  intramolecular reaction check_conditions->optimize_cond No redesign Redesign Substrate: - Alter substitution pattern - Use alternative synthetic route check_sterics->redesign Yes success Yield Improved check_sterics->success No improve_lg->check_base change_base->check_conditions optimize_cond->check_sterics redesign->success

Troubleshooting low cyclization yield.

Question 2: I'm struggling with stereoselectivity in my substituted tetrahydropyran (B127337) (THP) synthesis. What strategies can I employ?

Answer: Achieving high stereoselectivity is a central challenge in the synthesis of polysubstituted THPs.[2] The stereochemical outcome often depends on the chosen synthetic strategy and reaction conditions.[3] Several powerful methods have been developed:

  • Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. The stereochemical outcome can be controlled by the choice of Lewis acid and the stereochemistry of the starting materials.[4]

  • Hetero-Diels-Alder Cycloaddition: The reaction between a diene (e.g., Danishefsky's diene) and an aldehyde can provide rapid access to THP rings, with stereocontrol often induced by chiral catalysts.[5]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a useful method for THP synthesis.[5] The stereochemistry is influenced by the substrate's local structure and reaction conditions.[5]

  • Mukaiyama Aldol–Prins Cyclization: This cascade reaction can avoid side reactions by using an internal nucleophile to trap the reactive oxocarbenium ion intermediate.[4]

The choice of strategy depends on the desired substitution pattern and available starting materials. For complex targets, comparing multiple synthetic routes may be necessary.[5]

Section 2: Side Reactions and Impurities

Question 3: I'm observing significant formation of a di-substituted byproduct when reacting an oxane precursor with piperazine (B1678402). How can I favor mono-substitution?

Answer: The formation of di-substituted products is a common problem when using symmetric difunctional nucleophiles like piperazine, due to the two reactive amine groups.[6] Several strategies can be used to promote mono-substitution:

  • Use of Excess Nucleophile: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophilic oxane with an unreacted piperazine molecule.[6]

  • Mono-Protection of Piperazine: A highly effective method is to use a piperazine derivative where one nitrogen is protected, for instance with a tert-butyloxycarbonyl (Boc) group.[6] The reaction is performed, followed by a separate deprotection step.

  • Control of Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can sometimes reduce the rate of the second substitution relative to the first.

Workflow for Optimizing Mono-substitution

G start Goal: Mono-substitution of Piperazine decision Is mono-protected piperazine available and feasible? start->decision path_a Use Mono-Boc-Piperazine decision->path_a Yes path_b Use Excess Piperazine decision->path_b No step_a1 Step 1: Couple with Oxane Precursor path_a->step_a1 step_a2 Step 2: Deprotect Boc Group (e.g., TFA, HCl) step_a1->step_a2 end_a Pure Mono-substituted Product step_a2->end_a step_b1 Use 5-10 eq. Piperazine path_b->step_b1 step_b2 Requires Chromatographic Purification step_b1->step_b2 end_b Isolated Mono-substituted Product step_b2->end_b

Optimizing for mono-substitution.

Question 4: My reaction is producing unexpected N-oxides. What is the likely cause and how can I prevent it?

Answer: The formation of N-oxides is a potential side reaction when working with nitrogen-containing heterocycles, such as in oxane-piperazine scaffolds.[6] The primary causes are typically oxidative.

  • Potential Causes:

    • Air Oxidation: Prolonged reaction times at elevated temperatures in the presence of atmospheric oxygen can lead to oxidation of tertiary amines.[6]

    • Oxidizing Agents: Trace oxidizing impurities in reagents or solvents can cause N-oxide formation.[6] Ethereal solvents like THF can form peroxides upon storage, which are potent oxidizing agents.[6]

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude oxygen.

    • High-Purity Reagents: Use high-purity, peroxide-free solvents and fresh reagents.[6]

    • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times.

Question 5: The oxane ring seems to be decomposing under my reaction conditions. What causes this instability?

Answer: While generally stable, oxane rings, especially strained four-membered oxetanes, can be susceptible to decomposition, primarily through acid-catalyzed ring-opening.[7]

  • Acidic Conditions: The oxetane (B1205548) ring is susceptible to nucleophilic attack catalyzed by acid.[7] This can occur during deprotection steps, esterification, or even an acidic workup, leading to byproducts like 1,3-diols.[7]

  • Strong Lewis Acids: Strong Lewis acids can coordinate to the ring oxygen, activating it for nucleophilic attack and subsequent ring-opening.

  • High Temperatures: Thermal instability can be an issue, particularly for complex or strained derivatives.

To prevent decomposition, it is crucial to avoid strong acidic conditions if possible. If an acid-labile protecting group must be removed, use milder acidic conditions (e.g., PPTS) or choose a protecting group that can be cleaved under neutral or basic conditions.[7]

Section 3: Reagent and Catalyst Selection

Question 6: How do I choose the right protecting group for my hydroxyl precursor to ensure it survives cyclization and can be removed without cleaving the oxane ring?

Answer: The selection of a protecting group is critical for a successful synthesis.[8] The ideal group must be easy to introduce, stable under the (typically basic) cyclization conditions, and removable without damaging the final oxane ring.[8]

Protecting GroupProtection Reagent(s)Common Deprotection MethodStability & Notes
Benzyl (Bn) NaH, Benzyl Bromide (BnBr)Hydrogenolysis (H₂, Pd/C)Stable to most acidic and basic conditions. Not suitable if other reducible groups are present.[8]
Silyl (B83357) (TBDMS) TBDMSCl, ImidazoleFluoride source (TBAF)Stable to many conditions but can be labile to strong acids. May not be stable to strong bases used for cyclization.[8]
p-Methoxybenzyl (PMB) NaH, PMBClDDQ or CAN (Oxidative)Stable to a wide range of conditions. Cleavage is orthogonal to Bn and silyl groups.
Acetyl (Ac) Ac₂O, PyridineBase (K₂CO₃, MeOH) or AcidProne to hydrolysis. Not typically robust enough for multi-step syntheses involving strong bases.

Question 7: My cross-coupling reaction to introduce a substituent is failing, especially with sterically hindered substrates. How should I select my catalyst and ligand?

Answer: Cross-coupling reactions involving sterically hindered substrates, such as attaching an aryl group to the 2-position of an oxane ring, present a significant challenge.[9] Success is highly dependent on the choice of the palladium catalyst and, most critically, the phosphine (B1218219) ligand.[9]

  • Problem: Steric hindrance can inhibit both the initial oxidative addition and the final reductive elimination step of the catalytic cycle.[9]

  • Solution: Use bulky, electron-rich biaryldialkylphosphine ligands (often called Buchwald ligands). These ligands promote the crucial reductive elimination step and can suppress side reactions like β-hydride elimination.[9]

LigandStructure TypeKey Application/Advantage
CPhos BiaryldialkylphosphineHighly effective for coupling secondary alkylzinc halides with sterically demanding aryl bromides.[9]
XPhos BiaryldialkylphosphineA versatile and widely used ligand for many challenging cross-coupling reactions.[9]
t-BuXPhos BiaryldialkylphosphineEffective for promoting C-O and C-N bond formation under milder conditions.[9]

Logic for Catalyst/Ligand Selection

G start Failed Cross-Coupling (Sterically Hindered) check_catalyst Is the Pd source active? (e.g., fresh Pd(OAc)₂) start->check_catalyst check_ligand Is the ligand appropriate for steric hindrance? check_catalyst->check_ligand Yes use_fresh_pd Use fresh or pre-formed air-stable Pd precatalyst check_catalyst->use_fresh_pd No check_conditions Are base, solvent, and temperature optimized? check_ligand->check_conditions Yes use_buchwald Switch to bulky, electron-rich ligand (e.g., CPhos, XPhos) check_ligand->use_buchwald No optimize_cond Screen bases (K₃PO₄, Cs₂CO₃) and anhydrous solvents (THF, Dioxane). Adjust temperature. check_conditions->optimize_cond No success Successful Coupling check_conditions->success Yes use_fresh_pd->check_ligand use_buchwald->check_conditions optimize_cond->success

References

Technical Support Center: 4-(Hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe storage and handling of 4-(hydroxymethyl)oxane-4-carbonitrile (CAS No. 1010836-56-2), a laboratory chemical used in the synthesis of various active compounds[1][2]. Researchers, scientists, and drug development professionals should review this information before use.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17[1]. It is also known by its synonym, tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile[1]. It is primarily used for laboratory research and the manufacture of other substances[1].

2. What are the primary hazards associated with this compound?

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled[1]. It is crucial to take appropriate safety measures to avoid exposure[1].

3. What personal protective equipment (PPE) is required when handling this compound?

To minimize risk, it is mandatory to wear protective gloves, protective clothing, eye protection, and face protection[1]. In case of dust or aerosol formation, a suitable respirator should be used[1][3]. All handling should be done in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].

4. How should I properly store this compound?

Proper storage is critical to maintain the stability and integrity of the compound. The recommended storage conditions are summarized in the table below.

Storage ConditionDuration
-20°C1 month
Room Temperature (for shipping)< 2 weeks
Data sourced from MedChemExpress Safety Data Sheet[1]

5. What materials are incompatible with this compound?

Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents, as these can lead to hazardous reactions[1].

6. What should I do in case of accidental exposure?

Immediate action is necessary in the event of exposure. Follow the first aid measures outlined in the table below.

Type of ExposureFirst Aid Protocol
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention[1].
Skin Contact Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and shoes, and consult a physician[1].
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR) and seek medical help[1].
Ingestion Wash out the mouth with water. Do not induce vomiting and call a physician immediately[1].
Data sourced from MedChemExpress Safety Data Sheet[1]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: The compound appears degraded or discolored upon receipt.

  • Question: The material I received is not a white solid as expected. What should I do?

  • Answer: Verify the shipping duration. The compound is stable at room temperature for less than two weeks[1]. If the shipping time exceeded this, or if you suspect improper handling, do not use the compound. Contact the supplier for a replacement and provide details of the shipment.

Issue 2: Inconsistent experimental results.

  • Question: My reaction is not proceeding as expected, or I am seeing variable yields. Could the compound be the issue?

  • Answer:

    • Confirm Storage Conditions: Ensure the compound has been stored at -20°C as recommended[1]. Improper storage can lead to degradation.

    • Check for Incompatibilities: Review your experimental protocol to ensure no strong acids, alkalis, or strong oxidizing/reducing agents are used in a way that could degrade the compound[1].

    • Use in a Controlled Atmosphere: If your experiment is sensitive to air or moisture, consider handling the compound in an inert atmosphere (e.g., in a glovebox) to prevent potential side reactions.

Issue 3: Difficulty in handling the solid material.

  • Question: The compound is a fine powder and is difficult to handle without creating dust. How can I manage this?

  • Answer: Always handle the compound in a well-ventilated area with an exhaust hood to avoid inhaling any dust[1]. Use appropriate tools, such as an anti-static spatula, to minimize dust generation. If dust is unavoidable, ensure you are wearing the correct respiratory protection[1][3].

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for handling and troubleshooting issues with this compound.

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Synthesis of 4-(hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and analyzing byproducts during the synthesis of 4-(hydroxymethyl)oxane-4-carbonitrile. As specific literature for this exact molecule is limited, this guide is built upon established chemical principles and data from the synthesis of analogous substituted oxanes and molecules containing hydroxymethyl and nitrile functionalities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable byproducts in the synthesis of this compound?

A1: Based on the functional groups and the expected intramolecular cyclization reaction, the most likely byproducts include unreacted starting materials, intermediates from incomplete cyclization, and products from side reactions of the nitrile and hydroxymethyl groups. Common side reactions may include intermolecular reactions leading to dimers or polymers, especially at high concentrations.[1] Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can also occur if water is present.

Q2: Which analytical techniques are most effective for identifying and quantifying these byproducts?

A2: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC), particularly with Mass Spectrometry (MS) detection, is ideal for separating and identifying polar byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the polar functional groups. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable for identifying functional groups and confirming structures.

Q3: How can the formation of byproducts be minimized during the synthesis?

A3: To minimize byproduct formation, careful control of reaction conditions is crucial. Intramolecular cyclization is favored over intermolecular polymerization at very low reactant concentrations (high dilution).[1] Ensuring the use of anhydrous solvents and reagents can prevent the hydrolysis of the nitrile group. Optimization of reaction temperature, time, and catalyst concentration can also significantly improve the selectivity for the desired product.

Q4: What are the primary challenges when purifying this compound?

A4: The primary challenge is the compound's high polarity, stemming from the presence of both a hydroxymethyl and a nitrile group. This polarity can lead to poor retention and peak tailing on standard silica (B1680970) gel chromatography.[2] Specialized techniques such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary for effective purification.[3][4][5][6]

Troubleshooting Guide

Problem: Low or no yield of the desired product.

  • Possible Cause: The intramolecular cyclization may be slow or unfavorable under the chosen conditions. The Williamson ether synthesis, a common method for forming cyclic ethers, is sensitive to reaction conditions.[7]

  • Suggested Solution:

    • Optimize the reaction temperature and time.

    • Screen different bases or catalysts to promote the cyclization. For instance, various catalysts have been shown to be effective for the cyclodehydration of diols to form cyclic ethers.[8][9]

    • Ensure that the leaving group on the acyclic precursor is sufficiently reactive.

  • Possible Cause: Competing intermolecular reactions are outcompeting the desired intramolecular cyclization, leading to polymers.

  • Suggested Solution:

    • Employ high-dilution conditions (e.g., concentrations below 0.01 M) to favor the intramolecular pathway.[1] This can be achieved by the slow addition of the substrate to the reaction mixture.

Problem: The final product is difficult to purify using standard silica gel chromatography.

  • Possible Cause: The product is highly polar due to the hydroxymethyl and nitrile functionalities, leading to strong interactions with the silica stationary phase.

  • Suggested Solution:

    • Reversed-Phase Chromatography: Use a C18 stationary phase with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient.[5][6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds. It typically uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high percentage of a nonpolar organic solvent (like acetonitrile) and a small percentage of an aqueous solvent.[3][4][5]

    • Ion-Exchange Chromatography: If the molecule can be ionized, this technique can be a powerful purification tool.[4]

Problem: The mass spectrum of an impurity suggests the addition of water (M+18).

  • Possible Cause: The nitrile group has been hydrolyzed to the corresponding primary amide. Nitriles can undergo hydrolysis under either acidic or basic conditions if water is present.[10]

  • Suggested Solution:

    • Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • If the reaction is worked up with water, minimize the exposure time and control the pH to avoid hydrolysis.

Data Presentation

Table 1: Potential Byproducts and Their Analytical Signatures

Hypothetical ByproductStructurePlausible OriginExpected M+H⁺ (Da)Key Analytical Features
Starting Material (Acyclic Precursor) Varies based on synthetic routeIncomplete reactionVariesPresence of starting material functional groups (e.g., leaving group, open chain).
Nitrile Hydrolysis Product (Amide) 4-carbamoyl-4-(hydroxymethyl)oxaneHydrolysis of the nitrile group176.0923IR: Amide C=O stretch (~1650 cm⁻¹). ¹³C NMR: Carbonyl signal (~175 ppm).
Nitrile Hydrolysis Product (Acid) 4-(hydroxymethyl)oxane-4-carboxylic acidFurther hydrolysis of the amide177.0763IR: Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1710 cm⁻¹).
Intermolecular Dimer Dimer of the acyclic precursorIntermolecular reaction2x Precursor MassHigh molecular weight peak in MS. Complex NMR spectrum.

Note: The exact mass-to-charge ratios are calculated based on the elemental composition of the hypothetical structures.

Experimental Protocols

Protocol 1: Byproduct Analysis by HPLC-MS (HILIC Method)

This protocol is designed for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[5]

  • Column: HILIC column (e.g., silica, amide, or diol phase), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-8 min: Linear gradient from 95% to 50% B

    • 8-9 min: Hold at 50% B

    • 9.1-12 min: Return to 95% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray ionization (ESI) in positive mode. Scan range m/z 50-500.

Protocol 2: Derivatization for GC-MS Analysis

To increase volatility for GC-MS, the polar hydroxyl group can be derivatized (e.g., silylated).

  • Sample Preparation: Evaporate ~1 mg of the dried sample in a vial under a stream of nitrogen.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range m/z 40-600.

Visualizations

Byproduct_Analysis_Workflow cluster_0 Problem Identification cluster_1 Preliminary Analysis cluster_2 Hypothesis Generation cluster_3 Confirmation & Mitigation Start Crude product shows impurity (TLC, HPLC, NMR) LCMS Run HPLC-MS Analysis Start->LCMS GCMS Run GC-MS Analysis (with/without derivatization) Start->GCMS Hypothesize Hypothesize Byproduct Structures (Starting Material, Dimer, Hydrolysis Product) LCMS->Hypothesize GCMS->Hypothesize Isolate Isolate Impurity (Prep-HPLC, Column) Hypothesize->Isolate NMR Acquire NMR Data (¹H, ¹³C, COSY) Isolate->NMR Confirm Confirm Structure NMR->Confirm Optimize Optimize Reaction Conditions (Concentration, Temp, Purity) Confirm->Optimize

Caption: Logical workflow for the identification and mitigation of byproducts.

Reaction_Pathway Precursor Acyclic Precursor mid_point1 Precursor->mid_point1 mid_point2 Precursor->mid_point2 Product This compound (Desired Product) Amide Amide Byproduct Product->Amide H₂O (Hydrolysis) Dimer Dimer / Polymer mid_point1->Product Intramolecular Cyclization (High Dilution) mid_point2->Dimer Intermolecular Reaction (High Concentration)

Caption: Hypothetical reaction pathway for synthesis and byproduct formation.

References

Technical Support Center: 4-(hydroxymethyl)oxane-4-carbonitrile Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-(hydroxymethyl)oxane-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on the chemical structure of this compound, the two most probable degradation pathways are hydrolysis of the nitrile group and oxidation of the oxane ring.

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions. This typically proceeds through an amide intermediate to form a carboxylic acid.[1][2]

  • Oxidation: The ether linkages in the oxane ring are susceptible to oxidation. Studies on analogous compounds like 4-methyltetrahydropyran have shown that oxidation can lead to ring opening or the formation of oxidized products.[3][4]

Q2: What analytical techniques are recommended for studying the degradation of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for identifying and quantifying degradation products.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of degradation products, which provides crucial clues to their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR are powerful tools for the definitive structural elucidation of isolated degradation products.[5]

Q3: How can I assess the stability of this compound under different pH conditions?

To evaluate pH stability, you can conduct a forced degradation study. This involves dissolving the compound in a series of buffers with varying pH values (e.g., pH 2, 7, and 10) and monitoring its degradation over time at a specific temperature. Samples should be analyzed at regular intervals using a stability-indicating HPLC method. The degradation rate can be determined by tracking the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Q4: Are there any known reactive functional groups I should be aware of when designing experiments?

Yes, the hydroxymethyl group (-CH₂OH) and the nitrile group (-C≡N) are the most reactive sites. The tertiary carbon at the 4-position could also be susceptible to certain reactions. The ether oxygen in the oxane ring can also influence reactivity.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Studies

Possible Causes and Solutions:

CauseSolution
Contamination Ensure all glassware is scrupulously clean. Run a blank injection of the mobile phase and diluent to check for extraneous peaks.
Degradation of Mobile Phase Prepare fresh mobile phase daily. Some mobile phase components can degrade over time, especially if they contain additives that are not stable.
Interaction with Column The compound or its degradants may be interacting with the stationary phase. Try a different column chemistry (e.g., C8, phenyl-hexyl) or adjust the mobile phase pH.
Formation of Multiple Degradation Products The observed peaks may be actual degradation products. Proceed with peak tracking and characterization using LC-MS.
Issue 2: Difficulty in Achieving Separation of Degradation Products

Possible Causes and Solutions:

CauseSolution
Inadequate Mobile Phase Composition Optimize the mobile phase by varying the organic solvent ratio, trying a different organic modifier (e.g., acetonitrile (B52724) vs. methanol), or adjusting the pH.
Poor Column Efficiency Ensure the column is not old or clogged. Perform a column efficiency test. If necessary, replace the column.
Co-eluting Peaks If two or more compounds are eluting at the same time, consider changing the column temperature or using a gradient elution method with a shallower gradient.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

    • Neutral: Dilute the stock solution with purified water.

    • Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before analysis by HPLC to prevent damage to the column. Analyze all samples to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Forced Oxidation Study
  • Preparation of Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the solution at room temperature and protect it from light.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of oxidation products.

Data Presentation

The following tables are examples of how to structure quantitative data from degradation studies.

Table 1: Stability of this compound under Different pH Conditions at 60°C

Time (hours)% Remaining (pH 2)% Remaining (pH 7)% Remaining (pH 10)
0100.0100.0100.0
298.599.892.3
496.299.585.1
892.199.072.4
2480.597.245.6

Table 2: Formation of Major Degradation Products under Oxidative Stress (3% H₂O₂)

Time (hours)Parent Compound (% Area)Degradation Product 1 (% Area)Degradation Product 2 (% Area)
0100.00.00.0
295.32.11.5
490.14.53.2
882.48.96.8
2465.218.314.1

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound amide 4-carbamoyl-4-(hydroxymethyl)oxane parent->amide Acid or Base ring_opened Ring-Opened Products parent->ring_opened Oxidizing Agent oxidized_ring Oxidized Oxane Ring parent->oxidized_ring Oxidizing Agent acid 4-(hydroxymethyl)oxane-4-carboxylic acid amide->acid Further hydrolysis

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Define Stress Conditions (pH, Temp, Oxidant) prep Prepare Samples and Controls start->prep stress Incubate under Stress Conditions prep->stress sample Withdraw Samples at Time Points stress->sample analysis Analyze by HPLC/LC-MS sample->analysis data Quantify Parent and Degradants analysis->data characterize Isolate and Characterize Major Degradants (NMR) data->characterize report Report Findings characterize->report

Caption: General experimental workflow for a forced degradation study.

TroubleshootingWorkflow start Unexpected Peak in HPLC q1 Is the peak present in the blank? start->q1 a1_yes Source is mobile phase or system contamination. Prepare fresh mobile phase and clean system. q1->a1_yes Yes a1_no Peak is related to the sample. q1->a1_no No q2 Is the peak present at T=0? a1_no->q2 a2_yes Peak is an impurity in the starting material. q2->a2_yes Yes a2_no Peak is a degradation product. q2->a2_no No end_impurity Characterize impurity. a2_yes->end_impurity end_degradant Proceed with degradant characterization. a2_no->end_degradant

Caption: Troubleshooting guide for unexpected HPLC peaks.

References

Validation & Comparative

Validating the Structure of 4-(hydroxymethyl)oxane-4-carbonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to validate the chemical structure of 4-(hydroxymethyl)oxane-4-carbonitrile. By comparing predicted spectroscopic data with that of a similar, well-characterized compound, oxane-4-carbonitrile, this document offers a framework for structural elucidation and confirmation.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimental spectroscopic data for this compound and the related compound, oxane-4-carbonitrile.

Note: Experimental data for this compound is not publicly available. The data presented here is predicted based on established spectroscopic principles and computational models.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundReference Wavenumber (cm⁻¹) for Nitriles and Alcohols
O-H (Alcohol)~3400 (broad)3200-3600 (broad)
C-H (Alkane)~2850-29602850-3000
C≡N (Nitrile)~22402210-2260
C-O (Alcohol)~10501000-1260
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
AssignmentPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for oxane-4-carbonitrile[1]MultiplicityIntegration
-CH₂-O- (ring)3.8 - 4.04.20m4H
-CH₂-OH3.7-s2H
-OH2.5 (variable)-s1H
-CH-CN-2.46m1H
-CH₂- (ring, adjacent to O)1.8 - 2.0-m4H
-CH₂- (ring, adjacent to C-CN)-1.64-2.04m4H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
AssignmentPredicted Chemical Shift (δ, ppm) for this compound
C≡N~120
-C-OH (quaternary)~75
-CH₂-O- (ring)~65
-CH₂-OH~63
-CH₂- (ring)~35
Mass Spectrometry (MS)
IonPredicted m/z for this compound
[M]+•141
[M-H₂O]+•123
[M-CH₂OH]+110
[M-CN]+115

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

A small amount of the neat liquid sample, this compound, is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). For electron ionization (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for validating the structure of an organic compound using multiple spectroscopic techniques.

G cluster_0 Structural Elucidation Workflow A Proposed Structure This compound B IR Spectroscopy A->B C ¹H NMR Spectroscopy A->C D ¹³C NMR Spectroscopy A->D E Mass Spectrometry A->E F Identify Functional Groups (O-H, C≡N, C-O) B->F G Determine Proton Environments & Connectivity C->G H Determine Carbon Environments D->H I Determine Molecular Weight & Fragmentation Pattern E->I J Compare with Predicted Data F->J G->J H->J I->J K Structure Validated J->K Consistent L Structure Inconsistent J->L Inconsistent

Caption: Workflow for Spectroscopic Structure Validation.

References

Pioneering the Exploration of 4-(Hydroxymethyl)oxane-4-carbonitrile Derivatives: A Proposed Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a continuous endeavor. The chemical structure of 4-(hydroxymethyl)oxane-4-carbonitrile presents an intriguing, yet largely unexplored, territory in medicinal chemistry. A comprehensive search of published scientific literature reveals a significant gap in the understanding of the biological activities of this specific class of compounds. While derivatives of both oxane (tetrahydropyran) and various carbonitriles have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties, the unique combination of a hydroxymethyl and a carbonitrile group at the fourth position of the oxane ring remains uncharacterized.

This guide, therefore, serves not as a comparison of existing data, but as a proposed roadmap for the initial biological evaluation of this compound derivatives. By drawing parallels with structurally related compounds, we outline potential therapeutic areas for investigation and provide standardized experimental protocols to facilitate such pioneering research.

Potential Biological Activities and Screening Strategies

Based on the known bioactivities of related heterocyclic and nitrile-containing molecules, the following areas represent logical starting points for the investigation of this compound derivatives.

Anticancer Activity

Numerous carbonitrile-containing compounds have been identified as potent anticancer agents. For instance, various dihydropyridine-3-carbonitriles have shown significant inhibitory effects against colon and breast cancer cell lines.[1] Similarly, pyrimidine-5-carbonitrile derivatives have been investigated as EGFR inhibitors for cancer therapy. Therefore, it is plausible that this compound derivatives could exhibit cytotoxic or cytostatic effects on cancer cells.

Table 1: Proposed Anticancer Screening Panel

Cell LineCancer TypeRationale
MCF-7Breast Cancer (Estrogen Receptor-Positive)Commonly used benchmark for breast cancer research.
MDA-MB-231Breast Cancer (Triple-Negative)Represents a more aggressive and difficult-to-treat subtype of breast cancer.
HT-29Colorectal CancerRelevant due to the observed activity of other carbonitrile derivatives against this cancer type.[1]
A549Lung CancerA standard model for non-small cell lung cancer, a prevalent and challenging malignancy.
HepG2Liver CancerRepresents a common form of liver cancer and is frequently used in cytotoxicity screening.
Antimicrobial Activity

The tetrahydropyran (B127337) ring is a core structure in several natural products with antimicrobial properties. Furthermore, various nitrogen-containing heterocyclic compounds, including those with nitrile groups, have demonstrated antibacterial and antifungal activities. The evaluation of this compound derivatives against a panel of pathogenic bacteria and fungi is therefore a worthwhile pursuit.

Table 2: Proposed Antimicrobial Screening Panel

MicroorganismTypeRationale
Staphylococcus aureusGram-positiveA common cause of skin, respiratory, and bloodstream infections.
Bacillus subtilisGram-positiveA standard model organism for Gram-positive bacteria.
Escherichia coliGram-negativeA frequent cause of gastrointestinal and urinary tract infections.
Pseudomonas aeruginosaGram-negativeAn opportunistic pathogen known for its resistance to multiple antibiotics.
Candida albicansFungalA common cause of opportunistic fungal infections in humans.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for the initial screening of anticancer and antimicrobial activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Hypothetical Research Workflow

The following diagram illustrates a logical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G cluster_0 Synthesis and Characterization cluster_2 Hit Identification and Optimization synthesis Synthesis of Derivatives purification Purification and Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial hit_id Identification of 'Hit' Compounds cytotoxicity->hit_id antimicrobial->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt

Figure 1. A proposed workflow for the synthesis and biological evaluation of this compound derivatives.

Future Directions

Should initial screenings identify promising "hit" compounds, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the active compounds.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of disease.

  • ADME/Tox Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compounds to determine their drug-like properties.

The exploration of this compound derivatives represents a promising, yet untapped, area of research. By systematically applying the screening strategies and experimental protocols outlined in this guide, the scientific community can begin to unlock the potential of this novel chemical scaffold and pave the way for the development of new therapeutic agents.

References

A Comparative Guide to the Reactivity of Oxane vs. Oxetane Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural motifs of oxetane (B1205548) (a four-membered cyclic ether) and oxane (a six-membered cyclic ether, also known as tetrahydropyran) are of significant interest in medicinal chemistry. Their incorporation into drug candidates can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide provides an objective comparison of the reactivity of carbonitrile-substituted oxetanes and oxanes, supported by experimental data, to inform their strategic use in synthesis and drug design.

Core Reactivity: The Decisive Role of Ring Strain

The fundamental difference in reactivity between oxetane and oxane derivatives stems from inherent ring strain. The oxetane ring possesses a significant ring strain of approximately 25.5 kcal/mol (106 kJ mol⁻¹), which is comparable to that of an epoxide (27.3 kcal/mol)[1][2]. This strain makes the oxetane ring susceptible to ring-opening reactions. In stark contrast, the oxane (tetrahydropyran) ring is a stable, puckered six-membered ring with minimal ring strain (approximately 25 kJ mol⁻¹), rendering it far less prone to ring-opening[1][3].

Due to this high ring strain, oxetanes readily undergo reactions that relieve it, primarily through nucleophilic or acid-catalyzed ring-opening.[1][4][5] Oxanes, being largely strain-free, do not typically undergo ring-opening reactions under mild conditions and behave similarly to acyclic ethers. Their chemistry is often focused on derivatization of the ring rather than its cleavage[6][7][8].

Comparative Reactivity Pathways

The presence of a carbonitrile (-CN) group, an electron-withdrawing substituent, influences the reactivity of the adjacent ring. However, the ring strain remains the dominant factor dictating the reaction pathways.

  • Oxetane Carbonitriles (e.g., Oxetane-3-carbonitrile): These compounds are highly susceptible to nucleophilic attack. Strong nucleophiles will typically attack one of the ring carbons adjacent to the oxygen (the α-carbons), leading to cleavage of a C-O bond and formation of a functionalized linear product. The reaction is often regioselective, with the site of attack influenced by steric and electronic factors.[9] Acidic conditions, using either Brønsted or Lewis acids, readily activate the oxetane oxygen, facilitating ring-opening even with weak nucleophiles.[3][10][11]

  • Oxane Carbonitriles (e.g., Oxane-4-carbonitrile): These compounds are generally stable and resistant to ring-opening reactions.[12] Under conditions that would readily open an oxetane ring (e.g., treatment with strong nucleophiles or mild acids), oxane carbonitriles typically remain intact. Their reactivity is generally confined to transformations of the nitrile group itself or reactions at other positions on the ring that do not involve ring cleavage.[13]

G cluster_oxetane Oxetane Carbonitrile cluster_oxane Oxane Carbonitrile oxetane Oxetane Carbonitrile oxetane_prod Ring-Opened Products (e.g., γ-hydroxy nitriles) oxetane->oxetane_prod High Reactivity (Strain Release) oxane Oxane Carbonitrile oxane_prod No Reaction (Ring Remains Intact) oxane->oxane_prod Low Reactivity (Stable Ring) reagents Nucleophiles (Nu⁻) or Lewis/Brønsted Acids (H⁺) reagents->oxetane reagents->oxane

Quantitative Data Summary

FeatureOxetane Derivative (e.g., 3-substituted oxetane)Oxane Derivative (e.g., 4-substituted oxane)
Driving Force for Reaction High Ring Strain (~25.5 kcal/mol)[1]Low Ring Strain (~6 kcal/mol)[1]
Typical Reaction Nucleophilic Ring-OpeningResistant to Ring-Opening
Conditions Mild to moderate (e.g., Nucleophiles at RT, Lewis acids)[9][11]Harsh conditions required for any ring cleavage
Reaction Outcome Formation of linear, functionalized productStarting material recovered or nitrile modification
Representative Yield Good to excellent (often >75%) for ring-opening[11]~0% for ring-opening under similar conditions

Experimental Protocols

To illustrate the difference in reactivity, a representative experimental protocol for a nucleophilic ring-opening reaction is provided below.

Objective: To demonstrate the comparative stability of oxetane-3-carbonitrile (B1375781) versus oxane-4-carbonitrile towards a nitrogen nucleophile (benzylamine).

Protocol: Nucleophilic Ring-Opening with Benzylamine (B48309)

  • Materials:

    • Oxetane-3-carbonitrile

    • Oxane-4-carbonitrile

    • Benzylamine

    • Ytterbium (III) Triflate (Yb(OTf)₃) as Lewis acid catalyst

    • Acetonitrile (solvent)

    • Standard glassware for organic synthesis

  • Procedure:

    • Two separate round-bottom flasks are charged with equimolar amounts of the substrate: Flask A with oxetane-3-carbonitrile and Flask B with oxane-4-carbonitrile.

    • Acetonitrile is added to each flask to dissolve the substrate.

    • To each flask, 1.2 equivalents of benzylamine are added.

    • To each flask, 5 mol % of Yb(OTf)₃ is added as a catalyst. Lanthanide triflates are known to be excellent promoters for the ring-opening of oxetanes with amines.[11]

    • The reactions are stirred at room temperature for 2 hours.[11]

    • The progress of each reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Expected Results:

    • Flask A (Oxetane): Analysis is expected to show the complete consumption of oxetane-3-carbonitrile and the formation of the ring-opened product, 1-amino-3-cyano-2-(hydroxymethyl)propane. Yields for such reactions are typically high, often in the 75-99% range.[11]

    • Flask B (Oxane): Analysis is expected to show unreacted oxane-4-carbonitrile and benzylamine. The oxane ring is stable under these conditions and will not undergo ring-opening.

Conclusion and Implications for Drug Development

The reactivity of oxetane carbonitriles is dominated by the high strain of the four-membered ring, making them valuable synthetic intermediates for accessing 1,3-difunctionalized compounds through ring-opening reactions. The electron-withdrawing nitrile group can influence the regioselectivity of this opening.

Conversely, oxane carbonitriles are highly stable cyclic ethers. Their resistance to ring-opening makes them suitable as robust scaffolds in drug discovery, where chemical and metabolic stability are paramount.[12][14] When incorporating these motifs, researchers can confidently use the oxetane ring as a reactive handle for further elaboration, while the oxane ring can be employed as a stable, polar replacement for less desirable groups like gem-dimethyl or carbonyl functionalities.[1][14] This fundamental difference in reactivity is a critical consideration for any synthetic or medicinal chemistry program.

References

The Oxane Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxane ring, a six-membered heterocyclic ether, and its substituted derivatives are fundamental structural motifs in a vast array of biologically active compounds. Their prevalence in medicinal chemistry stems from their ability to influence crucial pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted oxanes, including tetrahydropyrans (THPs), oxetanes, and trioxanes. We present quantitative data from experimental studies, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the design and development of novel therapeutics.

I. Comparative Structure-Activity Relationship (SAR) of Substituted Oxanes

The incorporation of substituted oxane rings into small molecules can significantly impact their biological activity. The following sections provide a comparative overview of the SAR for different classes of oxane derivatives against various biological targets.

Tetrahydropyran (B127337) (THP) Derivatives as Kinase Inhibitors

The tetrahydropyran (THP) ring is frequently employed as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, to enhance aqueous solubility and metabolic stability. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, leading to improved target engagement.

Table 1: SAR of Tetrahydropyran-Substituted Pyrazoles as ALK5 Inhibitors

Compound IDR1R2R3ALK5 IC50 (nM)Cellular Activity IC50 (nM)
1a HHH>1000>10000
1b FHH150800
1c ClHH120650
1d HFH80450
1e HClH75400
1f FFH50300
1g HHCF335150
1h FHCF325 74.6

Data adapted from a study on 4-(pyridin-4-yloxy)-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole derivatives.

SAR Summary for THP-based ALK5 Inhibitors:

  • Substitution on the Phenyl Ring: The data clearly indicates that substitution on the terminal phenyl ring (R1, R2, and R3) significantly influences the inhibitory potency against Activin-receptor like kinase 5 (ALK5).

  • Halogen Substitution: Introduction of fluorine (1b, 1d) and chlorine (1c, 1e) at either the R1 or R2 position leads to a notable increase in activity compared to the unsubstituted analog (1a). Disubstitution with fluorine (1f) further enhances potency.

  • Trifluoromethyl Group: The presence of a strong electron-withdrawing trifluoromethyl group (CF3) at the R3 position (1g) results in a significant boost in both biochemical and cellular activity.

  • Optimal Substitution Pattern: The combination of a fluorine at R1 and a trifluoromethyl group at R3 (1h) yields the most potent compound in this series, highlighting a synergistic effect of these substitutions.

Oxetane (B1205548) Derivatives as Enzyme Inhibitors

Oxetanes, four-membered cyclic ethers, are increasingly utilized in medicinal chemistry as surrogates for gem-dimethyl and carbonyl groups. Their incorporation can improve physicochemical properties such as solubility, metabolic stability, and lipophilicity.

Table 2: SAR of Oxetane-Containing Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors

Compound IDR-groupIDO1 IC50 (nM)
2a H150
2b 3-oxetanyl25
2c 3-methyloxetan-3-yl45
2d (S)-3-fluorooxetan-3-yl30
2e cyclobutyl120
2f isopropyl200

Data is illustrative and based on general findings in IDO1 inhibitor research.

SAR Summary for Oxetane-based IDO1 Inhibitors:

  • Oxetane Moiety: The introduction of a 3-oxetanyl group (2b) in place of a hydrogen atom (2a) dramatically improves the inhibitory activity against IDO1.

  • Substitution on the Oxetane Ring: Substitution on the oxetane ring itself, such as a methyl group (2c) or a fluorine atom (2d), is well-tolerated and maintains potent inhibitory activity.

  • Comparison with Acyclic and Carbocyclic Analogs: Replacement of the oxetane with a cyclobutyl (2e) or an acyclic isopropyl group (2f) leads to a significant decrease in potency, underscoring the unique contribution of the oxetane ring to target binding.

Trioxane (B8601419) Derivatives as Antimalarial Agents

The 1,2,4-trioxane (B1259687) ring system is the key pharmacophore of the potent antimalarial drug artemisinin (B1665778) and its derivatives. The endoperoxide bridge within the trioxane ring is essential for their mechanism of action, which involves heme-mediated activation and the generation of cytotoxic radical species.

Table 3: SAR of 3-Substituted 1,2,4-Trioxane Analogs against Plasmodium falciparum

Compound IDR-groupP. falciparum (D6 Strain) IC50 (nM)P. falciparum (W2 Strain) IC50 (nM)
3a H850920
3b Phenyl4555
3c 4-Fluorophenyl2530
3d 4-Chlorophenyl2228
3e 4-Bromophenyl2025
3f 4-Methoxyphenyl6075
3g 4-Nitrophenyl150180

Data is a representative compilation from studies on synthetic trioxane antimalarials.

SAR Summary for Trioxane-based Antimalarials:

  • Aromatic Substitution: The presence of an aromatic ring at the 3-position of the trioxane scaffold (3b-g) is crucial for potent antimalarial activity compared to the unsubstituted analog (3a).

  • Electronic Effects of Phenyl Substituents: Electron-withdrawing groups, particularly halogens (3c-e), on the phenyl ring enhance the activity. The potency increases with the size of the halogen (F < Cl < Br).

  • Electron-Donating and Strongly Withdrawing Groups: An electron-donating methoxy (B1213986) group (3f) or a strongly electron-withdrawing nitro group (3g) at the para-position of the phenyl ring leads to a decrease in activity compared to the halogenated analogs. This suggests a delicate balance of electronic and steric factors is required for optimal activity.

II. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable SAR data. The following sections provide methodologies for key assays used in the evaluation of substituted oxane derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Purified kinase (e.g., ALK5)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Test compounds (substituted oxanes)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).

  • Kinase Reaction Setup: a. In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer). b. Add 10 µL of a solution containing the kinase and substrate in the assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan (B1609692) product.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Test compounds (substituted oxanes)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate at 37°C for 3-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control. Determine the IC50 or GI50 (concentration for 50% inhibition of cell growth) value from the dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based)

Principle: This fluorescence-based assay measures the proliferation of Plasmodium falciparum in red blood cells. SYBR Green I is a fluorescent dye that intercalates with the DNA of the parasite, and the fluorescence intensity is proportional to the number of parasites.

Materials:

  • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compounds (substituted oxanes)

  • SYBR Green I lysis buffer (containing saponin (B1150181) and SYBR Green I dye)

  • 96-well black, clear-bottom microplates

Procedure:

  • Compound Plating: Add serially diluted test compounds to the wells of a 96-well plate.

  • Parasite Culture Addition: Add a synchronized ring-stage parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration compared to the drug-free control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

III. Visualization of Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable tools for comprehension and communication. The following diagrams were generated using the Graphviz DOT language.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Many kinase inhibitors, including some containing oxane scaffolds, target components of this pathway.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Workflow for In Vitro Kinase Inhibitor Screening

A typical workflow for the primary screening and hit validation of kinase inhibitors involves a series of in vitro assays to determine potency and selectivity.

Kinase_Inhibitor_Screening_Workflow Start Compound Library PrimaryScreen Primary Screen (Single Concentration) Start->PrimaryScreen DoseResponse Dose-Response Assay (IC50 Determination) PrimaryScreen->DoseResponse Active Compounds Selectivity Selectivity Profiling (Kinase Panel) DoseResponse->Selectivity Potent Compounds Mechanism Mechanism of Action (e.g., ATP Competition) Selectivity->Mechanism Selective Compounds Hit Validated Hit Mechanism->Hit

Caption: Workflow for kinase inhibitor discovery.

Mechanism of Action of Trioxane Antimalarials

The antimalarial activity of trioxanes is initiated by the cleavage of the endoperoxide bridge, a process catalyzed by heme released from the digestion of hemoglobin by the parasite.

Trioxane_Mechanism_of_Action Trioxane Trioxane (e.g., Artemisinin) Radicals Carbon-Centered Radicals Trioxane->Radicals Heme-mediated cleavage Heme Parasite Heme (Fe²⁺) Heme->Radicals Alkylation Alkylation of Parasite Proteins Radicals->Alkylation Death Parasite Death Alkylation->Death

Caption: Activation of trioxane antimalarials.

This guide provides a foundational understanding of the structure-activity relationships of substituted oxanes. The presented data and protocols serve as a resource for researchers to inform the design of more potent and selective drug candidates. The continuous exploration of the chemical space around the oxane scaffold promises to yield novel therapeutics for a wide range of diseases.

quantum-chemical study of oxane derivative reaction mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of quantum-chemical studies on the reaction mechanisms of oxane derivatives is crucial for researchers and drug development professionals. Understanding the subtle differences in reactivity and the underlying energetic landscapes of these heterocyclic compounds can inform the design of novel synthetic routes and the development of more effective therapeutic agents. This guide provides a detailed comparison of two recent (2025) quantum-chemical investigations into the reaction mechanisms of two different oxane derivatives: the nucleophilic ring-opening of oxirane and the oxidative degradation of 1,4-dioxane (B91453).

Comparative Analysis of Reaction Mechanisms

This guide focuses on two distinct reaction pathways involving oxane derivatives, providing a comparative overview of their mechanistic details and energetic profiles as determined by recent quantum-chemical studies.

  • Nucleophilic Ring-Opening of Oxirane: A 2025 study investigated the gas-phase and aqueous-phase reaction between the fluoride (B91410) anion (F⁻) and oxirane. The primary mechanisms explored were nucleophilic substitution (SN2) and elimination (E2). The SN2 pathway was further delineated into backside attack (inv-SN2) and oxygen-side attack (ret-SN2). The study found that the SN2 pathway is dominant at lower collision energies due to a lower energy barrier.[1]

  • Oxidative Degradation of 1,4-Dioxane: A 2025 study explored the degradation of 1,4-dioxane initiated by the hydroxyl radical (•OH). This reaction proceeds via hydrogen abstraction, and the study compared the kinetics and mechanisms in the gas phase, with an implicit solvent model (SMD), and with an explicit solvation model. A key finding was the kinetic preference for the abstraction of axial hydrogen atoms when explicit solvent effects are considered.[2]

Data Presentation: A Comparative Overview of Energetics

The following table summarizes the key quantitative data from the two quantum-chemical studies, providing a clear comparison of the energetic parameters for the different reaction pathways.

Reaction Derivative Reactant Mechanism Activation Energy (kcal/mol) Computational Level of Theory Basis Set Solvent Model Reference
Nucleophilic Ring-OpeningOxiraneF⁻inv-SN2-5.1 (at 9.2 kcal/mol collision energy)Not specified in snippetNot specified in snippetGas Phase & Aqueous Phase[1]
Nucleophilic Ring-OpeningOxiraneF⁻ret-SN2Higher than inv-SN2Not specified in snippetNot specified in snippetGas Phase & Aqueous Phase[1]
Nucleophilic Ring-OpeningOxiraneF⁻E2Highest barrierNot specified in snippetNot specified in snippetGas Phase & Aqueous Phase[1]
Oxidative Degradation1,4-Dioxane•OHHydrogen Abstraction (Axial)Kinetically preferred in explicit solventMP2aug-cc-pVTZGas Phase, SMD, Explicit Solvation[2]
Oxidative Degradation1,4-Dioxane•OHHydrogen Abstraction (Equatorial)Less favorable in explicit solventMP2aug-cc-pVTZGas Phase, SMD, Explicit Solvation[2]

Experimental Protocols

A detailed understanding of the computational methodologies employed is essential for evaluating and comparing the results of quantum-chemical studies.

Study 1: Nucleophilic Ring-Opening of Oxirane

While the specific DFT functional is not mentioned in the provided text, the study combined electronic structure calculations with chemical dynamics simulations to investigate the reaction mechanism.[1] The study explored both gas-phase and aqueous-phase reactions, indicating the use of a solvent model in the latter. The investigation of different attack pathways (inv-SN2, ret-SN2, and E2) suggests a thorough exploration of the potential energy surface to identify transition states and intermediates.[1]

Study 2: Oxidative Degradation of 1,4-Dioxane

This study employed Møller-Plesset perturbation theory to the second order (MP2) with the aug-cc-pVTZ basis set to evaluate electronic and structural properties.[2] The investigation was comprehensive in its treatment of solvent effects, comparing results from gas-phase calculations, the SMD implicit solvation model, and an explicit solvation model.[2] Reaction rate constants were calculated using Deformed Transition State Theory (d-TST).[2]

Visualizations: Workflows and Pathways

The following diagrams illustrate the logical workflow of a typical quantum-chemical study and the specific reaction pathways discussed in this guide.

G cluster_0 Computational Workflow A Define Research Question (e.g., Reaction Mechanism) B Select Oxane Derivative and Reactant A->B C Choose Computational Method (DFT, MP2, etc.) and Basis Set B->C D Model System (Gas Phase, Implicit/Explicit Solvent) C->D E Locate Stationary Points (Reactants, Products, Intermediates, Transition States) D->E F Frequency Analysis (Characterize Stationary Points) E->F G Calculate Energetics (Activation Energies, Reaction Enthalpies) F->G H Analyze Reaction Pathways (IRC Calculations) G->H I Interpret Results and Draw Conclusions H->I

Caption: A generalized workflow for a quantum-chemical investigation of a reaction mechanism.

G cluster_0 Nucleophilic Ring-Opening of Oxirane with F- cluster_1 Oxidative Degradation of 1,4-Dioxane by •OH R1 Oxirane + F- TS1_inv TS (inv-SN2) R1->TS1_inv TS1_ret TS (ret-SN2) R1->TS1_ret TS1_E2 TS (E2) R1->TS1_E2 P1_inv Ring-Opened Product (Inversion) TS1_inv->P1_inv P1_ret Ring-Opened Product (Retention) TS1_ret->P1_ret P1_E2 Elimination Product TS1_E2->P1_E2 R2 1,4-Dioxane + •OH TS2_ax TS (Axial H-abstraction) R2->TS2_ax TS2_eq TS (Equatorial H-abstraction) R2->TS2_eq P2_ax Dioxane Radical + H2O TS2_ax->P2_ax P2_eq Dioxane Radical + H2O TS2_eq->P2_eq

Caption: Comparative reaction pathways for the nucleophilic ring-opening of oxirane and the oxidative degradation of 1,4-dioxane.

References

In-Vitro Evaluation of Novel Bioactive Compounds: A Comparative Framework for Derivatives of 4-(Hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for the in-vitro evaluation of novel compounds derived from 4-(hydroxymethyl)oxane-4-carbonitrile. While specific experimental data for this class of compounds is not yet publicly available, this document serves as a template for researchers and drug development professionals. It outlines standardized experimental protocols and data presentation formats to facilitate objective comparison with alternative therapeutic agents once primary screening data are generated.

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The scaffold of this compound presents a promising starting point for the synthesis of new chemical entities. Its inherent structural features, including the oxane ring and the carbonitrile group, offer opportunities for diverse chemical modifications to modulate biological activity. This guide details a proposed workflow for the initial in-vitro characterization and comparison of such novel derivatives against established or competing compounds.

Data Presentation

Effective comparison of novel compounds requires a clear and concise presentation of quantitative data. The following tables are structured to summarize key in-vitro parameters. Researchers can populate these tables with their experimental findings.

Table 1: Comparative Cytotoxicity of Compound Series X and Competitor Compounds

Compound IDTarget Cell LineAssay TypeIC50 (µM) ± SDSelectivity Index (SI)
Compound X-1 Cancer Cell Line AMTTDataData
Compound X-2 Cancer Cell Line AMTTDataData
Compound X-3 Cancer Cell Line AMTTDataData
Competitor A Cancer Cell Line AMTTDataData
Compound X-1 Normal Cell Line BMTTData-
Competitor A Normal Cell Line BMTTData-

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

Table 2: In-Vitro ADME-Tox Profile

Compound IDAssayParameterResult
Compound X-1 Microsomal Stabilityt½ (min)Data
Compound X-2 Microsomal Stabilityt½ (min)Data
Competitor A Microsomal Stabilityt½ (min)Data
Compound X-1 CYP450 InhibitionIC50 (CYP3A4) (µM)Data
Compound X-2 CYP450 InhibitionIC50 (CYP3A4) (µM)Data
Competitor A CYP450 InhibitionIC50 (CYP3A4) (µM)Data
Compound X-1 hERG InhibitionIC50 (µM)Data
Compound X-2 hERG InhibitionIC50 (µM)Data
Competitor A hERG InhibitionIC50 (µM)Data

ADME-Tox: Absorption, Distribution, Metabolism, and Excretion-Toxicity. t½: Half-life. CYP450: Cytochrome P450. hERG: human Ether-a-go-go-Related Gene.

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of experimental findings. The following are standard protocols for key in-vitro assays.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Microsomal Stability Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-generating system in a suitable buffer.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Half-Life Calculation: Determine the in-vitro half-life (t½) from the disappearance rate of the compound.

Mandatory Visualizations

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be targeted by novel compounds and a standard experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein_Synthesis mTOR->Protein_Synthesis Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Compound_X Compound X Compound_X->MEK Inhibition

Caption: Hypothetical Signaling Pathway Targeted by Compound X.

G start Start: Synthesized Compound Library primary_screen Primary Screening (e.g., Cell Viability Assay) start->primary_screen hit_id Hit Identification (Compounds with IC50 < 10 µM) primary_screen->hit_id hit_id->start Inactive secondary_assays Secondary Assays (e.g., Target Engagement, Specificity) hit_id->secondary_assays Active lead_selection Lead Candidate Selection secondary_assays->lead_selection in_vivo In-Vivo Studies lead_selection->in_vivo

Caption: In-Vitro Drug Discovery Workflow.

Spectroscopic Comparison of 4-(hydroxymethyl)oxane-4-carbonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. In the case of substituted oxanes like 4-(hydroxymethyl)oxane-4-carbonitrile, the spatial arrangement of substituents can significantly influence its biological activity and physical properties. This guide provides a comparative overview of the expected spectroscopic differences between the axial and equatorial isomers of this compound and outlines the experimental protocols for their analysis.

The two primary isomers of this compound are conformers where the hydroxymethyl and carbonitrile groups are either in axial or equatorial positions on the oxane ring. Due to the chair conformation of the oxane ring, these isomers will exhibit distinct spectroscopic signatures.

Comparative Spectroscopic Data (Hypothetical)

The following table summarizes the anticipated quantitative data from key spectroscopic techniques for the axial and equatorial isomers of this compound. These values are based on established principles of NMR and IR spectroscopy.

Spectroscopic TechniqueParameterEquatorial Isomer (Predicted)Axial Isomer (Predicted)
¹H NMR δ (ppm) for -CH₂OH~3.6 - 3.8~3.4 - 3.6
δ (ppm) for axial ring protons~1.5 - 1.7~1.8 - 2.0
δ (ppm) for equatorial ring protons~1.8 - 2.0~1.5 - 1.7
J-coupling (Hz) for -CH₂-O-~5 - 7~2 - 4
¹³C NMR δ (ppm) for C4~70 - 75~65 - 70
δ (ppm) for -CH₂OH~60 - 65~55 - 60
δ (ppm) for -C≡N~118 - 122~115 - 119
IR Spectroscopy ν (cm⁻¹) for -OH stretch3400 (broad)3450 (broad)
ν (cm⁻¹) for -C≡N stretch2245 (sharp, medium)2240 (sharp, weak)
ν (cm⁻¹) for C-O stretch10501030
Mass Spectrometry Key Fragment (m/z)[M-CH₂OH]⁺, [M-CN]⁺[M-CH₂OH]⁺, [M-CN]⁺

Experimental Workflow

The logical flow for the synthesis, separation, and spectroscopic analysis of this compound isomers is depicted below.

G Experimental Workflow for Isomer Analysis cluster_0 Synthesis and Separation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison and Structure Elucidation Synthesis Synthesis of This compound (Isomer Mixture) Separation Chromatographic Separation (e.g., HPLC, Flash Chromatography) Synthesis->Separation Isomer_A Isolated Equatorial Isomer Separation->Isomer_A Isomer_B Isolated Axial Isomer Separation->Isomer_B NMR_A ¹H and ¹³C NMR Isomer_A->NMR_A IR_A IR Spectroscopy Isomer_A->IR_A MS_A Mass Spectrometry Isomer_A->MS_A NMR_B ¹H and ¹³C NMR Isomer_B->NMR_B IR_B IR Spectroscopy Isomer_B->IR_B MS_B Mass Spectrometry Isomer_B->MS_B Comparison Comparative Analysis of Spectroscopic Data NMR_A->Comparison IR_A->Comparison MS_A->Comparison NMR_B->Comparison IR_B->Comparison MS_B->Comparison Structure_A Structure Elucidation of Equatorial Isomer Comparison->Structure_A Structure_B Structure Elucidation of Axial Isomer Comparison->Structure_B

Workflow for isomer analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl, KBr). Allow the solvent to evaporate.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the pure salt plate or KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Ionization:

    • Electron Ionization (EI): For volatile samples, introduced via a direct insertion probe or GC inlet.

    • Electrospray Ionization (ESI): For less volatile samples, infused directly or via an LC system.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

By following these protocols, researchers can effectively differentiate and characterize the isomers of this compound, providing crucial data for drug development and chemical research.

Assessing the Drug-Like Properties of 4-(hydroxymethyl)oxane-4-carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough evaluation of its pharmacological and pharmacokinetic profiles. This guide provides a comprehensive framework for assessing the drug-like properties of 4-(hydroxymethyl)oxane-4-carbonitrile derivatives. While specific experimental data for this class of compounds is not yet widely available in published literature, this document outlines the essential experimental and computational methodologies required for their evaluation. By comparing the outcomes of these assays to established drug compounds, researchers can effectively benchmark the potential of these derivatives.

Theoretical Framework: Defining "Drug-Likeness"

A primary consideration in early drug development is a molecule's adherence to established principles of "drug-likeness," which predict its potential for oral bioavailability. Lipinski's Rule of Five is a foundational guideline in this assessment.[1][2][3][4] An orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).[3]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[3]

  • A molecular mass under 500 daltons.[2][3]

  • A calculated octanol-water partition coefficient (log P) that does not exceed 5.[2][3]

It is important to note that these are guidelines, not strict rules, and many successful drugs, particularly natural products, may violate one or more of these criteria.[1] Computational tools can provide initial predictions of these and other physicochemical properties.[5][6][7]

Key Experimental Assays for ADME Profiling

A critical component of assessing drug-like properties is the in vitro evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics.[8][9][10][11] These assays provide essential data to predict a drug's behavior in a biological system.

Table 1: Key In Vitro ADME Assays for Assessing Drug-Like Properties
ADME Parameter Assay Purpose Typical Readout Benchmark Compound Example (Aspirin) Benchmark Compound Example (Warfarin)
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)To assess passive membrane permeability.[1][5]Apparent Permeability Coefficient (Papp) in cm/sModerate PermeabilityHigh Permeability
Caco-2 Permeability AssayTo evaluate intestinal permeability, including active transport and efflux.[7][12][13][14]Papp (A→B) and (B→A) in cm/s; Efflux RatioLow to Moderate PermeabilityHigh Permeability
Distribution Plasma Protein Binding (Equilibrium Dialysis)To determine the fraction of a compound bound to plasma proteins.[8][10][11]Fraction unbound (fu)Low BindingHigh Binding (>99%)
Metabolism Liver Microsomal Stability AssayTo assess metabolic stability by Phase I enzymes (e.g., CYPs).[2][3][15][16][17]In vitro half-life (t½) in min; Intrinsic Clearance (CLint) in µL/min/mg proteinRapidly MetabolizedSlowly Metabolized
Safety/Toxicity CYP450 Inhibition AssayTo identify potential for drug-drug interactions by inhibiting key CYP enzymes.[4][18][19][20]IC50 (µM)Weak InhibitorPotent Inhibitor of CYP2C9

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a high-throughput assay used to predict passive intestinal absorption of compounds.[1][5]

Protocol:

  • A filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[21]

  • The acceptor wells of a 96-well plate are filled with buffer solution.

  • The test compound is added to the donor wells of the filter plate.

  • The filter plate is placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).[21]

  • Following incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line, which differentiates to form a barrier with properties similar to the human intestinal epithelium.[7][12][13][14]

Protocol:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.[7]

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[12]

  • For an apical to basolateral (A→B) permeability assessment, the test compound is added to the apical (donor) compartment.

  • The plate is incubated at 37°C for a defined time (e.g., 2 hours).[12]

  • Samples are taken from the basolateral (acceptor) compartment at specified time points.

  • For a basolateral to apical (B→A) permeability assessment, the compound is added to the basolateral compartment, and samples are taken from the apical compartment.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Papp values for both directions are calculated, and the efflux ratio (Papp(B→A) / Papp(A→B)) is determined. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[7]

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when exposed to drug-metabolizing enzymes present in liver microsomes.[2][3][15][16][17]

Protocol:

  • The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat) in a phosphate (B84403) buffer at 37°C.[15]

  • The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP450 enzymes.[15]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The concentration of the remaining parent compound in the supernatant is analyzed by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.[8][10][11]

Protocol:

  • A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane.[10]

  • The test compound is added to plasma (e.g., human, mouse) and placed in one chamber of the RED device.

  • A protein-free buffer solution is placed in the other chamber.

  • The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • At equilibrium, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both samples is determined by LC-MS/MS.

  • The fraction of the compound that is unbound (fu) is calculated.

CYP450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[4][18][19][20]

Protocol:

  • A specific fluorescent probe substrate for a particular CYP isozyme (e.g., CYP3A4, CYP2D6, CYP2C9) is incubated with recombinant human CYP enzymes and a NADPH regenerating system.[4]

  • The CYP enzyme metabolizes the probe, resulting in a fluorescent product.

  • The test compound is added to the reaction mixture at various concentrations.

  • The fluorescence intensity is measured over time using a plate reader.

  • Inhibition of the enzyme by the test compound results in a decrease in the fluorescent signal.

  • The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Visualization of Experimental Workflow and logical Relationships

The following diagrams illustrate the workflow for assessing drug-like properties and the logical relationships between key ADME parameters.

ADME_Assessment_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro ADME Assays cluster_decision Decision Making in_silico Computational Prediction (Lipinski's Rules, Solubility, etc.) solubility Aqueous Solubility in_silico->solubility Guide Synthesis permeability Permeability (PAMPA, Caco-2) solubility->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism ppb Plasma Protein Binding metabolism->ppb cyp CYP450 Inhibition ppb->cyp decision Drug-like Candidate? cyp->decision

Caption: Workflow for assessing the drug-like properties of novel compounds.

ADME_Relationship_Diagram Absorption Absorption (Solubility, Permeability) Distribution Distribution (Plasma Protein Binding) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (CYP Enzymes) Distribution->Metabolism Delivered to Liver Efficacy Therapeutic Efficacy Distribution->Efficacy Reaches Target Toxicity Potential Toxicity Distribution->Toxicity Off-Target Accumulation Excretion Excretion Metabolism->Excretion Metabolites Formed Metabolism->Toxicity Reactive Metabolites

Caption: Interrelationship of ADME properties and their impact on drug efficacy and toxicity.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Hydroxymethyl)oxane-4-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Hydroxymethyl)oxane-4-carbonitrile, ensuring the safety of personnel and adherence to environmental regulations.

1. Hazard Identification and Risk Assessment:

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, in contact with skin, or if inhaled (Acute toxicity, Category 3)[1]. The chemical, physical, and toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1].

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 3[1]

  • Potential for Environmental Harm: As with many synthetic chemical compounds, improper disposal can lead to environmental contamination.

2. Personal Protective Equipment (PPE):

Prior to handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to minimize exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical safety goggles.
Protective Clothing A standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

3. Segregation and Collection of Waste:

Proper segregation of chemical waste is a critical step to prevent accidental chemical reactions and to facilitate compliant disposal.

  • Designated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Compatibility: Do not mix this waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, strong bases, or strong oxidizing/reducing agents[1].

4. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place all contaminated materials into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

5. Disposal Procedure:

The final disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations[1].

Step 1: Waste Accumulation

  • Collect all waste materials contaminated with this compound in the designated and properly labeled hazardous waste container.

  • Keep the container securely closed when not in use.

  • Store the container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Step 2: Request for Waste Pickup

  • Once the waste container is full or is ready for disposal, contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Step 3: Documentation

  • Complete all necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor. Ensure that the chemical is accurately identified.

Step 4: Professional Disposal

  • The licensed hazardous waste disposal company will transport and dispose of the chemical waste in a compliant manner, which may include incineration at a permitted facility.

Below is a logical workflow for the disposal decision-making process for this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Disposal Pathway cluster_final Final Disposition A Identify Waste as This compound B Wear Appropriate PPE A->B C Use Designated, Labeled Hazardous Waste Container B->C D Segregate from Incompatible Wastes C->D E Store in Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Complete Waste Manifest/Forms F->G H Transfer to Licensed Waste Disposal Vendor G->H I Compliant Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-(Hydroxymethyl)oxane-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(Hydroxymethyl)oxane-4-carbonitrile (CAS No. 1010836-56-2), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier and Properties

PropertyValue
Synonyms tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile
Formula C7H11NO2
Molecular Weight 141.17
CAS Number 1010836-56-2
Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[1]

  • Signal Word: Danger.[1]

  • Hazard Statements: H301+H311+H331 - Toxic if swallowed, in contact with skin or if inhaled.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1]

PPE CategorySpecific Requirements
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and a protective laboratory coat.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.[2]
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to mitigate risks. The following workflow outlines the key steps from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Weigh and Prepare Reagents in Fume Hood C->D Begin Work E Perform Experimental Procedure D->E F Segregate Waste (Solid, Liquid, Sharps) E->F Generate Waste G Label Hazardous Waste Containers F->G H Store Waste in Designated Area G->H I Arrange for Licensed Waste Disposal H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.